3-(1-Adamantyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-adamantyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLZRIWOJRILDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351913 | |
| Record name | 3-(1-adamantyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16269-16-2 | |
| Record name | 3-(1-Adamantyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16269-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-adamantyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Adamantyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(1-Adamantyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(1-Adamantyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a potential synthetic route, and explores its putative biological activities, offering valuable insights for researchers in drug discovery and development.
Core Physicochemical Properties
This compound is a carboxylic acid featuring a bulky, lipophilic adamantyl cage. This unique structural motif imparts distinct properties that are of interest in the design of bioactive molecules.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O₂ | |
| Molecular Weight | 208.30 g/mol | |
| CAS Number | 16269-16-2 | |
| Appearance | Solid | |
| SMILES | O=C(O)CCC12CC3CC(CC(C3)C1)C2 | |
| InChI | InChI=1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) |
Synthesis and Experimental Protocols
Experimental Workflow: A Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Methodologies (Hypothetical)
Step 1: Synthesis of 1-Adamantyl Propenone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0°C, add propenoyl chloride dropwise.
-
After the addition is complete, add adamantane portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-adamantyl propenone.
Step 2: Synthesis of this compound (Reduction)
-
Dissolve 1-adamantyl propenone in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively characterized. However, based on the known pharmacology of its constituent moieties—the adamantane cage and the propanoic acid chain—it is plausible that this compound may exhibit anti-inflammatory properties. Adamantane derivatives are known for their diverse biological activities, and propionic acid has been shown to exert anti-inflammatory effects.[1]
A potential mechanism of action could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common target for anti-inflammatory drugs.
Hypothesized Signaling Pathway: Inhibition of NF-κB Activation
References
An In-depth Technical Guide to 3-(1-Adamantyl)propanoic Acid
This technical guide provides a comprehensive overview of 3-(1-Adamantyl)propanoic acid, a research chemical with potential applications in drug discovery and materials science. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a plausible synthetic route, and future research perspectives.
Introduction
Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique structural and physicochemical properties. The rigid, lipophilic, and three-dimensional cage structure of the adamantane moiety can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Adamantane-containing compounds have been successfully developed as antiviral, antidiabetic, and anti-Parkinsonian drugs. This compound is a bifunctional molecule that incorporates both the bulky adamantane group and a flexible propanoic acid chain, making it a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications. This guide summarizes the available technical information on this compound.
Chemical Structure and Physicochemical Properties
The structural formula of this compound consists of a propanoic acid moiety attached to the 1-position of an adamantane cage.
Structural Formula:
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16269-16-2 | [1][2] |
| Molecular Formula | C13H20O2 | [3][4] |
| Molecular Weight | 208.30 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| Melting Point | 147-149 °C | [4] |
| Boiling Point | 333.9 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.138 g/cm³ (Predicted) | [4] |
| Form | Solid | [3][5] |
| SMILES | OC(=O)CCC12CC3CC(CC(C3)C1)C2 | [3] |
| InChI | 1S/C13H20O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) | [3][5] |
| InChIKey | MQLZRIWOJRILDI-UHFFFAOYSA-N | [3][5] |
Synthesis of this compound
Proposed Experimental Protocol: Two-Step Synthesis from 1-Adamantanol
This proposed synthesis involves the conversion of 1-adamantanol to 1-bromoadamantane, followed by a coupling reaction with a propanoic acid equivalent.
Step 1: Synthesis of 1-Bromoadamantane from 1-Adamantanol
-
To a solution of 1-adamantanol in a suitable solvent such as cyclohexane, add an excess of hydrobromic acid.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the organic layer with a suitable solvent like diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromoadamantane.
Step 2: Synthesis of this compound
-
Prepare a Grignard reagent by reacting 1-bromoadamantane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, prepare a solution of a suitable three-carbon electrophile, such as ethyl 3-bromopropanoate, in anhydrous diethyl ether.
-
Slowly add the Grignard reagent to the solution of the electrophile at low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester of this compound.
-
Hydrolyze the resulting ester by heating with an aqueous solution of a strong base, such as sodium hydroxide.
-
After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the desired this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system.
Research Perspectives and Potential Applications
Currently, there is a lack of published data on the specific biological activities or material applications of this compound. However, its structure suggests several avenues for future research.
-
Drug Discovery: The compound can serve as a scaffold or building block for the synthesis of more complex molecules. The adamantyl group can be used to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create a library of new chemical entities for biological screening.
-
Materials Science: The rigid adamantane core can be incorporated into polymers or other materials to enhance their thermal stability and mechanical properties. The carboxylic acid functionality allows for its integration into polyesters, polyamides, or as a surface modifier for nanoparticles.
Mandatory Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound from 1-adamantanol.
Caption: Proposed synthetic workflow for this compound.
Logical Structure of the Technical Guide
This diagram outlines the logical flow of the information presented in this guide.
Caption: Logical structure of this technical guide.
Conclusion
This compound is a chemical compound with a well-defined structure and a set of predicted physicochemical properties. While detailed experimental protocols for its synthesis and specific applications are not widely published, its structure as a bifunctional adamantane derivative makes it a compound of interest for further research. This guide has provided a summary of the available information and a plausible synthetic route to encourage further investigation into the potential of this molecule in drug discovery and materials science. Researchers are advised to verify the properties and develop optimized synthetic procedures for their specific needs.
References
Physical and chemical properties of 3-(1-Adamantyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Adamantyl)propanoic acid is a carboxylic acid derivative featuring the bulky, lipophilic adamantyl cage. This unique structural motif imparts properties that are of significant interest in medicinal chemistry and materials science. Adamantane-containing compounds often exhibit enhanced metabolic stability and favorable pharmacokinetic profiles, making them attractive scaffolds for drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a general workflow for its evaluation as a potential enzyme inhibitor, a common application for adamantane derivatives.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 16269-16-2 | [1] |
| Molecular Formula | C₁₃H₂₀O₂ | [1] |
| Molecular Weight | 208.30 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 147-149 °C | [1] |
| Boiling Point | 333.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.138 g/cm³ (Predicted) | [1] |
| pKa | 4.88 ± 0.10 (Predicted) | [1] |
| Solubility | Information not available | |
| InChI Key | MQLZRIWOJRILDI-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Proposed Synthesis Workflow: Malonic Ester Synthesis
The following diagram illustrates the workflow for the synthesis of this compound starting from 1-(bromomethyl)adamantane.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1-(Bromomethyl)adamantane
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the addition is complete, add 1-(bromomethyl)adamantane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(adamantan-1-ylmethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude intermediate from Step 1, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to facilitate both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.
-
Upon completion of the reaction (indicated by the cessation of CO₂ evolution), cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous mixture with diethyl ether.
-
Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Application in Drug Discovery: Enzyme Inhibition Screening
Adamantane derivatives are frequently investigated for their potential as enzyme inhibitors due to the lipophilic nature of the adamantyl group, which can interact favorably with hydrophobic pockets in enzyme active sites. The following section outlines a general experimental workflow for screening this compound as a potential enzyme inhibitor.
General Workflow for Enzyme Inhibition Assay
The diagram below illustrates a typical workflow for evaluating the enzyme inhibitory potential of a test compound like this compound.
Detailed Experimental Protocol (General)
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound (test compound)
-
Appropriate buffer solution for the enzyme assay
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the target enzyme in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the this compound stock solution to the wells to create a dilution series. Include control wells with solvent only (no inhibitor) and wells without the enzyme (background control).
-
Add the enzyme solution to all wells except the background control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the detection of the product or consumption of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration by determining the rate of change in absorbance over the linear portion of the reaction curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Spectral Data (Predicted)
While experimental spectra for this compound were not found in the search results, the following are predicted characteristics based on its structure:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the adamantyl protons, typically in the range of 1.5-2.0 ppm. The methylene protons adjacent to the adamantyl group and the carboxylic acid would appear as distinct multiplets, likely in the regions of 1.8-2.2 ppm and 2.2-2.6 ppm, respectively. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum would show signals corresponding to the carbons of the adamantyl cage, the two methylene carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations from the adamantyl and alkyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.30 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the adamantyl cage.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. It may cause eye, skin, and respiratory tract irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is incompatible with strong oxidizing agents and bases.
Conclusion
This compound is a valuable building block for the development of novel molecules in the fields of medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the adamantyl moiety, make it an attractive candidate for applications requiring enhanced lipophilicity and metabolic stability. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a general workflow for its biological evaluation, thereby serving as a useful resource for researchers in the field. Further experimental investigation is warranted to fully elucidate its spectral characteristics and explore its potential in various applications.
References
An In-depth Technical Guide on the Discovery and Synthesis of 3-(1-Adamantyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Adamantyl)propanoic acid is a notable adamantane derivative, a class of compounds that has garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the rigid, lipophilic adamantane cage. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, tracing its origins from the initial isolation and synthesis of the parent adamantane molecule. Detailed experimental protocols for key synthetic methodologies are presented, along with a quantitative summary of the physical and chemical properties of the target compound. Furthermore, this guide employs Graphviz visualizations to illustrate the logical relationships in the historical development and the synthetic pathways, offering a clear and structured resource for researchers and professionals in the field.
Introduction: The Dawn of Adamantane Chemistry
The story of this compound is intrinsically linked to the discovery and development of its parent hydrocarbon, adamantane. Adamantane (C10H16) is a tricyclic alkane and the simplest diamondoid, possessing a highly symmetrical and strain-free cage-like structure.
-
1924: The existence of a molecule with the adamantane structure, which he termed "decaterpene," was first suggested by H. Decker.[1] In the same year, the German chemist Hans Meerwein attempted the first laboratory synthesis.[1]
-
1933: Adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek.[1]
-
1941: The first successful, albeit low-yield, synthesis of adamantane was achieved by Vladimir Prelog.[1]
-
1957: A more practical and efficient synthesis was developed by Paul von Ragué Schleyer, which involved the aluminum chloride-catalyzed rearrangement of dicyclopentadiene. This breakthrough made adamantane and its derivatives more accessible for research and paved the way for the exploration of their applications.
The unique physicochemical properties of the adamantane nucleus, such as its high lipophilicity, thermal stability, and rigid structure, have made it a valuable pharmacophore in drug design. The introduction of an adamantyl group can enhance the therapeutic efficacy of a drug by improving its metabolic stability and tissue distribution.
Discovery of this compound: An Elusive First Step
While the history of adamantane itself is well-documented, the precise "discovery" or first reported synthesis of this compound is not clearly detailed in a single, seminal publication. Its emergence is more of an evolutionary step in the broader exploration of adamantane derivatives.
A foundational paper in the field of monofunctional adamantane derivatives was published in 1959 by H. Stetter, M. Schwarz, and A. Hirschhorn in Chemische Berichte. This work laid the groundwork for the synthesis of a variety of adamantane compounds with a single functional group at the bridgehead position. While this paper is a critical early reference for adamantane chemistry, the specific synthesis of this compound is not explicitly described within it.
It is highly probable that the synthesis of this compound was first achieved in the years following the widespread availability of adamantane, likely as part of broader studies into the functionalization of the adamantane core. The motivation for its synthesis would have been to create a building block for further chemical elaboration, particularly for the development of novel pharmaceuticals and materials.
Key Synthetic Methodologies
Several synthetic routes can be envisaged for the preparation of this compound, leveraging well-established reactions in organic chemistry. The most plausible early synthesis would have likely involved a malonic ester synthesis approach, a robust method for the formation of carboxylic acids.
Malonic Ester Synthesis Route
The malonic ester synthesis is a classic method for preparing carboxylic acids.[2][3] This versatile reaction involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Logical Workflow for Malonic Ester Synthesis:
Caption: Malonic ester synthesis of this compound.
Experimental Protocol:
-
Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to generate the corresponding enolate.
-
Alkylation: The nucleophilic enolate is then reacted with a suitable adamantyl electrophile, such as 1-bromoadamantane. This step proceeds via an SN2 reaction to form diethyl 2-(1-adamantyl)malonate.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subsequently hydrolyzed with a strong acid (e.g., aqueous HCl or H2SO4) and heated. This process cleaves the ester groups to form a dicarboxylic acid intermediate, which readily undergoes decarboxylation to yield the final product, this compound.
Other Potential Synthetic Routes
While the malonic ester synthesis is a highly probable route for the initial synthesis, other methods could also be employed, including:
-
Arndt-Eistert Homologation: This method could be used to extend the carbon chain of 1-adamantaneacetic acid, which in turn can be synthesized from 1-adamantanecarboxylic acid.
-
Reformatsky Reaction: The reaction of an α-halo ester with 1-adamantyl methyl ketone in the presence of zinc could be another viable route.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| Appearance | White solid |
| Melting Point | 147-149 °C |
| Boiling Point | 333.9 °C at 760 mmHg |
| Density | 1.138 g/cm³ |
| CAS Number | 16269-16-2 |
| PubChem CID | 713494 |
Conclusion
The discovery and synthesis of this compound are a testament to the enduring interest in adamantane chemistry. While the exact moment of its first synthesis is not prominently documented, its creation was a logical and necessary step in the exploration of adamantane derivatives for applications in medicine and materials science. The synthetic routes to this compound are well-established, with the malonic ester synthesis representing a classic and reliable method. This technical guide provides a foundational understanding of the history, synthesis, and properties of this compound, serving as a valuable resource for researchers looking to harness the unique characteristics of the adamantane scaffold in their own work. The continued exploration of adamantane derivatives promises to yield new and innovative solutions in drug discovery and materials development.
References
Spectroscopic Analysis of 3-(1-Adamantyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-(1-Adamantyl)propanoic acid, a molecule of interest in medicinal chemistry and materials science due to its rigid, lipophilic adamantyl cage. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra for a solid organic acid.
Core Spectroscopic Data
Due to a lack of publicly available experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and known spectral characteristics of the adamantyl and propanoic acid moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is anticipated to show signals corresponding to the protons of the propanoic acid chain and the adamantyl cage.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~2.3 | Triplet | 2H | -CH₂-COOH |
| ~1.9 - 2.1 | Multiplet | 2H | -CH₂-Adamantyl |
| ~1.6 - 1.8 | Multiplet | 15H | Adamantyl protons |
¹³C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum will display distinct signals for the carboxylic acid carbon, the two methylene carbons of the propanoic acid chain, and the unique carbons of the adamantyl group.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~179 | -COOH |
| ~40 | -CH₂-COOH |
| ~37 | -CH₂-Adamantyl |
| ~36 | Adamantyl C-H₂ (6 carbons) |
| ~32 | Adamantyl C (quaternary, 1 carbon) |
| ~28 | Adamantyl C-H (3 carbons) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group and the hydrocarbon framework of the adamantyl group.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 2850-2950 | Strong | C-H stretch (adamantyl and CH₂) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1450 | Medium | C-H bend (CH₂) |
| ~1210-1330 | Medium | C-O stretch and O-H bend |
| ~920 | Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum, likely obtained through electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of carboxylic acids often involves the loss of the hydroxyl group and the carboxyl group.
| m/z (Predicted) | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 191 | [M - OH]⁺ |
| 163 | [M - COOH]⁺ |
| 135 | [Adamantyl]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy of a Solid Organic Acid
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the height of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer (typically 4-5 cm).
-
-
Instrument Setup :
-
Insert the NMR tube into the spinner turbine and adjust its position.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
FT-IR Spectroscopy of a Solid Compound
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition :
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Mass Spectrometry of an Organic Compound
-
Sample Preparation :
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1 µg/mL to 1 mg/mL.
-
-
Sample Introduction :
-
The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile solid like this, LC-MS with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.
-
-
Ionization :
-
The sample molecules are ionized in the ion source. Common ionization techniques include Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
-
Mass Analysis :
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Interpretation :
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its expected spectroscopic signals.
An In-depth Technical Guide to the Solubility of 3-(1-Adamantyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1-Adamantyl)propanoic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from the closely related analogue, 1-adamantanecarboxylic acid, to infer its solubility profile. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visual workflow to guide researchers in generating precise solubility data.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various scientific and pharmaceutical applications, including reaction kinetics, purification, formulation development, and bioavailability. The adamantane moiety, a bulky, lipophilic, and rigid cage-like structure, dominates the physical properties of its derivatives.[1][2] Consequently, adamantane-containing molecules generally exhibit high lipophilicity, leading to good solubility in nonpolar organic solvents and limited solubility in polar solvents, particularly water.[3]
Inferred Solubility Profile of this compound
Based on the data for 1-adamantanecarboxylic acid, the following table summarizes its qualitative solubility, which can be used as a strong indicator for the expected solubility of this compound.
| Solvent | Qualitative Solubility of 1-Adamantanecarboxylic Acid | Inferred Solubility of this compound |
| Water | Insoluble[4][5] | Expected to be insoluble |
| Methanol | Very faint turbidity[4][5] | Likely sparingly soluble to soluble |
| Ethanol | Soluble[4][5] | Expected to be soluble |
| Chloroform | Soluble[4][5] | Expected to be soluble |
| Dichloromethane | Soluble[4][5] | Expected to be soluble |
| Acetone | Soluble | Expected to be soluble |
| Benzene | Soluble | Expected to be soluble |
Note: The slightly longer and more flexible propanoic acid chain in this compound might lead to minor differences in solubility compared to 1-adamantanecarboxylic acid. Experimental verification is crucial for precise applications.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a common and reliable method for determining the solubility of a solid compound like this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While direct quantitative data is sparse, the provided inferences and detailed experimental protocol empower researchers to generate the specific data required for their applications.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 5. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]
The Adamantane Moiety: A Technical Guide to Lipophilicity and Physicochemical Properties in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, has solidified its position as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that has proven invaluable in the design of therapeutics targeting a wide array of diseases. The incorporation of an adamantane cage into a drug candidate can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive overview of the lipophilicity and other key physicochemical parameters of adamantane derivatives, details the experimental protocols for their determination, and visualizes relevant biological pathways.
The strategic introduction of an adamantane group into a molecule almost invariably leads to a substantial increase in its lipophilicity.[1][2] This property is critical for enhancing a drug's ability to traverse biological membranes, including the blood-brain barrier, a crucial attribute for centrally acting agents.[2] Furthermore, the steric bulk of the adamantane cage can shield susceptible functionalities from metabolic enzymes, prolonging the drug's half-life and improving its overall pharmacokinetic profile.[3]
Physicochemical Parameters of Adamantane Derivatives
The therapeutic efficacy and disposition of a drug are intrinsically linked to its physicochemical properties. For adamantane derivatives, the most critical parameters include lipophilicity (LogP/LogD), aqueous solubility (LogS), and the acid dissociation constant (pKa).
Data Presentation: A Comparative Analysis
The following tables summarize the key physicochemical parameters for a selection of well-known adamantane-containing drugs and derivatives. These values provide a quantitative basis for understanding the impact of the adamantane scaffold and its various substitutions.
Table 1: Lipophilicity and Aqueous Solubility of Prominent Adamantane Drugs
| Compound | Structure | LogP | LogS (mol/L) | pKa | Therapeutic Use |
| Amantadine | 1-aminoadamantane | 2.44[4] | - | 10.14 | Antiviral, Antiparkinsonian |
| Rimantadine | 1-(1-aminoethyl)adamantane | 3.60[4] | - | 10.6 | Antiviral |
| Memantine | 1-amino-3,5-dimethyladamantane | 3.28[4] | - | 10.27 | Alzheimer's Disease |
| Adapalene | 8.00[4] | - | - | Acne Treatment | |
| Tromantadine | N-(1-adamantyl)-N-(2-(dimethylamino)ethyl)acetamide | - | - | - | Antiviral (Herpes Simplex) |
| Vildagliptin | - | - | - | Antidiabetic | |
| Saxagliptin | - | - | - | Antidiabetic |
Experimental Protocols for Physicochemical Parameter Determination
Accurate determination of physicochemical parameters is paramount in drug discovery. The following sections detail the standard experimental protocols for measuring lipophilicity.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity is a crucial factor in determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. It is experimentally quantified by the partition coefficient (LogP) for non-ionizable compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH.
The shake-flask method is the gold standard for LogP determination due to its direct measurement of the partitioning of a compound between two immiscible phases, typically n-octanol and water.[1][5][6]
Principle: A known amount of the adamantane derivative is dissolved in a biphasic system of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). The mixture is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined.
Detailed Methodology:
-
Preparation of Phases:
-
n-Octanol is pre-saturated with the aqueous buffer.
-
The aqueous buffer (e.g., PBS, pH 7.4) is pre-saturated with n-octanol. This is achieved by vigorously mixing the two phases for 24 hours, followed by a 24-hour separation period.[6]
-
-
Sample Preparation:
-
A stock solution of the adamantane derivative is prepared in a suitable solvent (e.g., DMSO).[6]
-
A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vessel with a screw cap. The final concentration should be low enough to avoid saturation in either phase.
-
-
Equilibration:
-
Quantification:
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of the adamantane derivative in each aliquot is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[1][5]
-
-
Calculation:
-
The LogD is calculated using the following equation: LogD = log10([Compound]octanol / [Compound]aqueous)
-
RP-HPLC provides a rapid and automated alternative to the shake-flask method for estimating LogP values. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[7][8]
Principle: The retention of a compound on a reverse-phase column (e.g., C18) is primarily driven by its hydrophobicity. By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.
Detailed Methodology:
-
System Setup:
-
An HPLC system equipped with a reverse-phase column (e.g., octadecylsilane C18) and a UV or MS detector is used.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
A series of standard compounds with well-established LogP values spanning the expected range of the adamantane derivatives are selected.
-
Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.
-
The retention factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (void time).
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values of the standards. A linear relationship is expected.
-
-
Sample Analysis:
-
The adamantane derivative of interest is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the standards.
-
The retention time of the derivative is measured, and its log k value is calculated.
-
-
LogP Determination:
-
The LogP of the adamantane derivative is determined by interpolating its log k value on the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for Lipophilicity Determination
The following diagram illustrates the general workflow for the experimental determination of LogP/LogD using both the shake-flask and RP-HPLC methods.
Caption: A generalized workflow for the experimental determination of LogP/LogD.
Signaling Pathway: Amantadine Inhibition of Influenza A M2 Proton Channel
Amantadine and its derivatives, such as rimantadine, exert their antiviral activity against influenza A by blocking the M2 proton channel, a crucial component in the viral replication cycle.
Caption: Inhibition of the M2 proton channel by amantadine, preventing viral uncoating.
Signaling Pathway: Memantine's Action on NMDA Receptors
Memantine, an uncompetitive NMDA receptor antagonist, is used in the treatment of Alzheimer's disease. Its mechanism involves the modulation of glutamatergic neurotransmission.
References
- 1. Shake Flask LogD | Domainex [domainex.co.uk]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
Adamantane-Containing Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of adamantane-containing carboxylic acids and their derivatives.
The adamantane scaffold, a rigid, lipophilic, and metabolically stable tricyclic hydrocarbon, has emerged as a privileged motif in medicinal chemistry. Its incorporation into molecular structures can significantly enhance pharmacological properties, leading to the development of numerous successful therapeutic agents. This technical guide provides a comprehensive overview of adamantane-containing carboxylic acids, a key subclass of these compounds, for researchers, scientists, and drug development professionals. We delve into their synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthesis of Adamantane-Containing Carboxylic Acids
The synthesis of adamantane-containing carboxylic acids typically begins with the functionalization of the adamantane core. The most common starting material is 1-adamantanecarboxylic acid, which can be prepared through several methods.
Synthesis of 1-Adamantanecarboxylic Acid
A widely used and efficient method for the synthesis of 1-adamantanecarboxylic acid is the Koch-Haaf reaction . This reaction involves the carboxylation of adamantane or its derivatives, such as 1-adamantanol or 1-bromoadamantane, using formic acid in the presence of a strong acid like sulfuric acid.
A general workflow for the synthesis of adamantane carboxylic acid derivatives is depicted below.
Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction[1]
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride (or a suitable alternative like cyclohexane)
-
98% Formic acid
-
t-Butyl alcohol
-
Crushed ice
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
In a suitable reaction vessel, a well-stirred mixture of adamantane in carbon tetrachloride and 96% sulfuric acid is cooled to 17–19 °C in an ice bath.
-
A small amount of 98% formic acid is added to the mixture.
-
A solution of t-butyl alcohol in 98-100% formic acid is then added dropwise over 1-2 hours, maintaining the temperature between 17–25 °C.
-
The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
-
The mixture is then poured onto crushed ice to quench the reaction.
-
The crude product is extracted with chloroform.
-
The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude 1-adamantanecarboxylic acid.
-
The crude acid can be purified by recrystallization from a mixture of methanol and water.
Biological Activities and Therapeutic Potential
Adamantane-containing carboxylic acids and their derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. The rigid adamantane cage can interact favorably with hydrophobic pockets in biological targets, while the carboxylic acid moiety provides a handle for further derivatization and can participate in hydrogen bonding interactions.
Antidiabetic and Anti-obesity Activity: DGAT1 Inhibition
A significant area of research has focused on adamantane carboxylic acid derivatives as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1] Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes.
One notable example, compound 43c , demonstrated excellent in vitro activity with an IC50 value of 5 nM against both human and mouse DGAT1.[1] In vivo studies in diet-induced obesity (DIO) mice showed that this compound significantly reduced plasma triglyceride levels, body weight gain, and the glucose area under the curve (AUC).[1]
Table 1: In Vitro Activity of Adamantane Carboxylic Acid Derivatives as DGAT1 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| 43c | Human DGAT1 | 5 | [1] |
| 43c | Mouse DGAT1 | 5 | [1] |
Antiviral Activity
The first approved adamantane-based drug, amantadine, highlighted the potential of this scaffold in antiviral therapy. Research has continued to explore adamantane derivatives, including those with carboxylic acid functionalities, for their activity against a range of viruses.
Recent studies have evaluated the in vitro activity of aminoadamantane derivatives against SARS-CoV-2.[2] Several compounds exhibited potent inhibitory activity, with IC50 values in the sub-micromolar range.[2] For instance, compound 3F4 showed an IC50 of 0.32 µM against SARS-CoV-2 in Vero CCL-81 cells.[2] Some derivatives of rimantadine have also shown efficacy in mouse models of influenza A infection.[3]
Table 2: Antiviral Activity of Adamantane Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 | 39.71 | [2] |
| 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | [2] |
| 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | [2] |
| 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | [2] |
| Amantadine | SARS-CoV-2 | Vero E6 | 83 - 119 | [4] |
Antimicrobial Activity
Adamantane carboxylic acid derivatives have also demonstrated promising activity against a variety of bacterial and fungal pathogens. The lipophilic nature of the adamantane group is thought to facilitate the penetration of bacterial cell membranes.
A study on novel adamantane derivatives, including hydrazides of 1-adamantanecarboxylic acid, reported significant antimicrobial activity.[5] For example, the hydrazide of 1-adamantanecarboxylic acid (compound 19 ) showed moderate activity against several Gram-negative bacterial strains with MIC values ranging from 125 to 500 µg/mL.[5] Other derivatives displayed potent activity against Gram-positive bacteria, with MIC values as low as 62.5 µg/mL against S. epidermidis.[5] Phthalimide derivatives of adamantane have shown very strong antibacterial activity, with MIC values against Staphylococcus aureus as low as 0.022 µg/mL.[6]
Table 3: Antimicrobial Activity of Adamantane Carboxylic Acid Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Hydrazide of 1-adamantanecarboxylic acid | Gram-negative bacteria | 125 - 500 | [5] |
| Schiff base derivative 9 | S. epidermidis | 62.5 | [5] |
| Phthalimide derivative | S. aureus | 0.022 | [6] |
| Phthalimide derivative | S. aureus | 0.05 | [6] |
| Adamantylester imides | S. aureus | > 6 | [7] |
| Hydrazide-hydrazones | Candida albicans | 62.5 - 1000 | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of adamantane derivatives have also been investigated. One study reported that N-adamantyl-4-methylthiazol-2-amine (KHG26693) suppressed inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.[9] The mechanism of action involves the downregulation of pro-inflammatory enzymes such as iNOS and COX-2, mediated through the inhibition of the CD14/TLR4-dependent NF-κB signaling pathway and ERK phosphorylation.[9]
Experimental Protocols for Biological Evaluation
The biological evaluation of adamantane-containing carboxylic acids involves a series of in vitro and in vivo assays to determine their efficacy and safety.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity[4][10]
This assay is a standard method for quantifying the antiviral activity of a compound.
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for SARS-CoV-2) in 6-well plates.
-
Virus stock with a known titer.
-
Serial dilutions of the adamantane derivative.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., medium containing agarose).
-
Crystal violet staining solution.
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus calculated to produce a countable number of plaques.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50).
Experimental Workflow for Biological Evaluation
A typical workflow for the biological evaluation of adamantane carboxylic acid derivatives is outlined below.
Conclusion
Adamantane-containing carboxylic acids represent a versatile and promising class of compounds for drug discovery. Their unique structural and physicochemical properties, combined with their diverse biological activities, make them valuable scaffolds for the development of novel therapeutics. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding for researchers to explore the full potential of adamantane carboxylic acids in addressing a wide range of diseases.
References
- 1. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Multi-Step Synthesis of 3-(1-Adamantyl)propanoic Acid from Adamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 3-(1-Adamantyl)propanoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available hydrocarbon, adamantane. The described synthetic route is a robust, multi-step process involving the formation of key intermediates such as 1-bromoadamantane, 2-(1-adamantyl)ethanol, and 3-(1-adamantyl)propanenitrile. Each step is detailed with precise methodologies, reagent quantities, and reaction conditions to ensure reproducibility. All quantitative data is summarized for easy reference, and a visual workflow of the synthesis is provided.
Introduction
Adamantane and its derivatives are of significant interest in drug discovery and development due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacological properties of bioactive molecules. This compound serves as a crucial intermediate for the synthesis of more complex adamantane-containing compounds. This document outlines a reliable and well-documented synthetic pathway from adamantane to the target molecule.
Overall Reaction Scheme
The synthesis of this compound from adamantane is accomplished in a six-step sequence:
-
Bromination: Adamantane is first converted to 1-bromoadamantane.
-
Grignard Reaction: The resulting 1-bromoadamantane is used to prepare the corresponding Grignard reagent, 1-adamantylmagnesium bromide.
-
Ethoxylation: The Grignard reagent is reacted with ethylene oxide to yield 2-(1-adamantyl)ethanol.
-
Bromination of Alcohol: The primary alcohol is then converted to 2-(1-adamantyl)ethyl bromide.
-
Nitrile Formation: The bromide is subsequently reacted with sodium cyanide to produce 3-(1-adamantyl)propanenitrile.
-
Hydrolysis: Finally, the nitrile is hydrolyzed to afford the desired product, this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromoadamantane
This procedure details the bromination of adamantane to yield 1-bromoadamantane.
-
Materials: Adamantane, Bromine, Anhydrous Aluminum Bromide (AlBr₃), Carbon Disulfide (CS₂).
-
Procedure:
-
In a well-ventilated fume hood, a solution of adamantane (1.0 eq) in carbon disulfide is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled in an ice bath.
-
A solution of bromine (1.1 eq) in carbon disulfide is added dropwise to the adamantane solution with continuous stirring.
-
After the addition of bromine, a catalytic amount of anhydrous aluminum bromide is carefully added.
-
The reaction mixture is stirred at room temperature until the bromine color disappears.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with a saturated solution of sodium thiosulfate, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 1-bromoadamantane, which can be purified by recrystallization from methanol.
-
Step 2: Preparation of 1-Adamantylmagnesium Bromide
This protocol describes the formation of the Grignard reagent from 1-bromoadamantane.
-
Materials: 1-Bromoadamantane, Magnesium turnings, Anhydrous Diethyl Ether, Iodine crystal.
-
Procedure:
-
All glassware must be oven-dried before use.
-
Magnesium turnings (1.2 eq) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of 1-bromoadamantane (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution of 1-bromoadamantane is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey solution is used directly in the next step.
-
Step 3: Synthesis of 2-(1-Adamantyl)ethanol
This step involves the reaction of the Grignard reagent with ethylene oxide.
-
Materials: 1-Adamantylmagnesium bromide solution, Ethylene oxide, Anhydrous Diethyl Ether, Saturated Ammonium Chloride solution.
-
Procedure:
-
The solution of 1-adamantylmagnesium bromide is cooled to 0 °C in an ice bath.
-
A solution of ethylene oxide (1.5 eq) in anhydrous diethyl ether is added slowly to the Grignard reagent with vigorous stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the crude 2-(1-adamantyl)ethanol, which can be purified by column chromatography on silica gel.
-
Step 4: Synthesis of 2-(1-Adamantyl)ethyl bromide
This protocol details the conversion of the alcohol to the corresponding bromide.
-
Materials: 2-(1-Adamantyl)ethanol, Phosphorus tribromide (PBr₃), Anhydrous Dichloromethane.
-
Procedure:
-
A solution of 2-(1-adamantyl)ethanol (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C.
-
Phosphorus tribromide (0.4 eq) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is carefully quenched by pouring it onto ice.
-
The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield 2-(1-adamantyl)ethyl bromide.
-
Step 5: Synthesis of 3-(1-Adamantyl)propanenitrile
This step describes the formation of the nitrile from the bromide.
-
Materials: 2-(1-Adamantyl)ethyl bromide, Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
A mixture of 2-(1-adamantyl)ethyl bromide (1.0 eq) and sodium cyanide (1.5 eq) in DMSO is heated with stirring.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude nitrile.
-
Step 6: Synthesis of this compound
This final step involves the hydrolysis of the nitrile to the carboxylic acid.
-
Materials: 3-(1-Adamantyl)propanenitrile, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl).
-
Procedure:
-
A solution of 3-(1-adamantyl)propanenitrile (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution is refluxed.
-
The reaction is monitored until the evolution of ammonia ceases.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | Adamantane | 1-Bromoadamantane | Br₂, AlBr₃ | CS₂ | 85-95 |
| 2 | 1-Bromoadamantane | 1-Adamantylmagnesium bromide | Mg, I₂ | Diethyl Ether | ~90 (in solution) |
| 3 | 1-Adamantylmagnesium bromide | 2-(1-Adamantyl)ethanol | Ethylene oxide | Diethyl Ether | 70-80 |
| 4 | 2-(1-Adamantyl)ethanol | 2-(1-Adamantyl)ethyl bromide | PBr₃ | Dichloromethane | 80-90 |
| 5 | 2-(1-Adamantyl)ethyl bromide | 3-(1-Adamantyl)propanenitrile | NaCN | DMSO | 75-85 |
| 6 | 3-(1-Adamantyl)propanenitrile | This compound | NaOH, HCl | Ethanol/Water | 85-95 |
Synthetic Workflow Visualization
Caption: Synthetic pathway for this compound.
Synthesis of 3-(1-Adamantyl)propanoic Acid: An Experimental Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-(1-adamantyl)propanoic acid. The synthesis is a two-step process commencing with the conversion of 1-adamantaneacetic acid to its corresponding acid chloride, followed by an Arndt-Eistert homologation. This procedure offers a reliable method for the preparation of this adamantane derivative, which is a valuable building block in medicinal chemistry and materials science. This document outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of the final product.
Introduction
Adamantane-containing compounds have garnered significant interest in the fields of drug discovery and materials science due to the unique physicochemical properties imparted by the rigid and lipophilic adamantyl cage. This compound is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol described herein utilizes the robust and well-established Arndt-Eistert reaction for the one-carbon homologation of 1-adamantaneacetic acid.
Overall Reaction Scheme
The synthesis of this compound is achieved through the following two-step reaction sequence:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-Adamantaneacetic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |
| Diazomethane (CH₂N₂) | Prepared in situ | N/A |
| Silver(I) oxide (Ag₂O) | ACS Reagent | Commercially Available |
| Diethyl ether (anhydrous) | ACS Grade | Commercially Available |
| Dichloromethane (anhydrous) | ACS Grade | Commercially Available |
| Sodium sulfate (anhydrous) | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Round-bottom flasks | Standard laboratory supplier | |
| Reflux condenser | Standard laboratory supplier | |
| Magnetic stirrer and stir bars | Standard laboratory supplier | |
| Dropping funnel | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Filtration apparatus | Standard laboratory supplier | |
| NMR spectrometer | N/A | |
| IR spectrometer | N/A | |
| Mass spectrometer | N/A |
Safety Precautions: Diazomethane is a toxic and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. The reaction involving diazomethane should be carried out behind a blast shield.
Step 1: Synthesis of 1-Adamantaneacetyl Chloride[1][2]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantaneacetic acid.
-
In a fume hood, slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 1-adamantaneacetyl chloride is obtained as an oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound via Arndt-Eistert Homologation[3][4][5]
-
Dissolve the crude 1-adamantaneacetyl chloride in anhydrous diethyl ether in a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (at least 2 equivalents) to the stirred solution of the acid chloride. The addition should be done carefully to control the rate of nitrogen evolution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The formation of the diazoketone intermediate is indicated by a yellow color.
-
In a separate flask, prepare a suspension of silver(I) oxide (0.1-0.2 equivalents) in water.
-
Slowly add the diazoketone solution to the stirred suspension of silver(I) oxide in water at room temperature. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas and the disappearance of the yellow color.
-
Stir the reaction mixture overnight at room temperature to ensure complete hydrolysis of the intermediate ketene.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization. While the optimal solvent system should be determined empirically, mixtures of heptane/ethyl acetate or methanol/water are good starting points for recrystallization of adamantane derivatives.[1]
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| This compound | ||
| CAS Number | 16269-16-2 | |
| Molecular Formula | C₁₃H₂₀O₂ | [2] |
| Molecular Weight | 208.30 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 147-149 °C | |
| 1-Adamantaneacetic acid | ||
| CAS Number | 4942-47-6 | |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| 1-Adamantaneacetyl chloride | ||
| CAS Number | 19835-38-2 | [3] |
| Molecular Formula | C₁₂H₁₇ClO | [3] |
| Molecular Weight | 212.72 g/mol | [3] |
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals around: 1.5-2.0 ppm (m, 15H, adamantyl protons), 2.2-2.4 ppm (t, 2H, -CH₂-COOH), 1.8-2.0 ppm (t, 2H, -Ad-CH₂-), 10-12 ppm (s, 1H, -COOH). |
| ¹³C NMR | Expected signals for adamantyl carbons, a methylene carbon adjacent to the adamantyl group, a methylene carbon adjacent to the carboxyl group, and a carboxyl carbon. |
| IR (cm⁻¹) | Expected peaks around: 2500-3300 (broad, O-H stretch of carboxylic acid), 2800-3000 (C-H stretch of adamantyl), ~1700 (C=O stretch of carboxylic acid). |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 208.1463 and a prominent fragment at 135 corresponding to the adamantyl cation. |
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. The two-step procedure, involving the formation of an acid chloride followed by an Arndt-Eistert homologation, provides a clear pathway for obtaining this valuable synthetic intermediate. The provided data and workflow diagrams should serve as a useful guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Applications of 3-(1-Adamantyl)propanoic Acid and Related Adamantane-Containing Compounds in Drug Discovery
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to anchor ligands into binding pockets, have led to its incorporation into numerous approved drugs and clinical candidates. While 3-(1-Adamantyl)propanoic acid itself is not a widely reported potent therapeutic agent, the adamantyl group is a key pharmacophore in a prominent class of drug candidates: inhibitors of soluble epoxide hydrolase (sEH). This document will detail the application of adamantane-containing compounds, particularly as sEH inhibitors, in drug discovery, providing relevant data and experimental protocols.
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1][2] Specifically, sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[3][4] By converting EETs to the less active DHETs, sEH effectively diminishes these protective effects.[5] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, pain, and neurodegenerative disorders like Alzheimer's disease.[2][6]
The Adamantane Moiety in sEH Inhibitors
The adamantyl group has been extensively utilized in the design of potent sEH inhibitors. It typically serves as a hydrophobic anchor that occupies a lipophilic pocket in the active site of the sEH enzyme. Many of the most potent sEH inhibitors are urea-based compounds where the adamantyl group is attached to one of the urea nitrogens. A classic example is 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), an early and widely studied sEH inhibitor.[1] While highly potent, early adamantyl-containing inhibitors like AUDA suffered from poor solubility and rapid metabolism.[7] This has driven further research to optimize the pharmacokinetic properties of these compounds, leading to the development of more complex and metabolically stable adamantane-based sEH inhibitors.[7]
Quantitative Data: sEH Inhibitory Potency of Adamantane-Containing Compounds
The following table summarizes the in vitro potency (IC50 values) of several representative adamantane-containing sEH inhibitors against human and murine sEH. This data highlights the nanomolar to picomolar affinity that can be achieved with this structural class.
| Compound Name | Structure | Target Enzyme | IC50 (nM) | Reference |
| 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | Urea-based with piperidine linker | Human sEH | 3.7 | [2] |
| AS-2586114 | Not specified | Human sEH | 0.4 | [2] |
| UB-EV-52 | Not specified | Human sEH | 9 | [2] |
| N,N-diethyl-4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxamide (Compound A1) | Urea-based with piperidine linker | Human sEH | 2.2 | [8] |
| N,N-diethyl-4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxamide (Compound A1) | Urea-based with piperidine linker | Murine sEH | 0.53 | [8] |
| 1,3-dichloroadamantyl-containing urea | Dichlorinated adamantyl urea | Human sEH | 1.4 | [9] |
Experimental Protocols
Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of compounds against sEH using a fluorogenic substrate. The principle is based on the enzymatic hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorogenic substrate (e.g., PHOME - (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Test compounds (e.g., this compound and other adamantane derivatives)
-
Known sEH inhibitor as a positive control (e.g., AUDA or TPPU)
-
DMSO (for dissolving compounds)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Dissolve test compounds and the positive control in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
Further dilute the compound solutions in sEH Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid enzyme inhibition.
-
-
Enzyme Preparation:
-
Dilute the recombinant sEH enzyme to the desired working concentration in pre-warmed sEH Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
-
Assay Protocol:
-
Add a specific volume of the diluted test compound solutions or positive/negative controls (assay buffer with DMSO) to the wells of the black microplate.
-
Add the diluted sEH enzyme solution to each well, except for the "no enzyme" control wells.
-
Incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the sEH fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the substrate (e.g., for PHOME, λex = 330 nm, λem = 465 nm).[10]
-
Record fluorescence readings at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to calculate the IC50 value.
-
Visualizations
Signaling Pathway of sEH Action
Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH.
Experimental Workflow for sEH Inhibitor Screening
Caption: A generalized workflow for in vitro screening of sEH inhibitors using a fluorometric assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [diposit.ub.edu]
Application Notes and Protocols: 3-(1-Adamantyl)propanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-(1-adamantyl)propanoic acid as a versatile building block in medicinal chemistry. The unique lipophilic and rigid structure of the adamantyl group offers significant advantages in drug design, including enhanced target binding, improved pharmacokinetic properties, and novel mechanisms of action.
Introduction: The Adamantane Moiety in Drug Design
The adamantane cage is a bulky, rigid, and highly lipophilic hydrocarbon scaffold that has been successfully incorporated into numerous approved drugs and clinical candidates. Its unique properties can be leveraged to:
-
Increase Lipophilicity: The adamantyl group can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Provide a Rigid Scaffold: The rigid nature of the adamantane structure can help to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
-
Serve as a Hydrophobic Anchor: The adamantyl moiety can act as a hydrophobic anchor, interacting with hydrophobic pockets in target proteins to enhance binding affinity.
-
Influence Metabolic Stability: The steric bulk of the adamantane group can shield adjacent functional groups from metabolic enzymes, thereby increasing the in vivo half-life of a drug.
This compound provides a readily available starting material that combines the beneficial properties of the adamantane cage with a versatile carboxylic acid handle, allowing for the straightforward synthesis of a wide range of derivatives, including amides and esters.
Key Therapeutic Areas and Biological Targets
Derivatives of adamantane carboxylic acids have shown promise in a variety of therapeutic areas. While research on derivatives of this compound is ongoing, related adamantane structures have demonstrated activity against several key biological targets.
-
Antimicrobial Agents: Adamantane-containing compounds have been shown to possess significant antibacterial and antifungal activity. The lipophilic adamantyl group is thought to facilitate the transport of the molecule across microbial cell membranes.
-
Anticancer Agents: The adamantyl moiety has been incorporated into various anticancer agents. It can contribute to the inhibition of cancer cell proliferation and induce apoptosis. Some adamantane derivatives have been investigated as inhibitors of signaling pathways crucial for cancer progression, such as the NF-κB pathway.
-
Enzyme Inhibitors: The adamantane scaffold is a valuable component in the design of enzyme inhibitors. For example, adamantane carboxylic acid derivatives have been developed as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, with potential applications in the treatment of obesity and diabetes.[1]
-
Modulators of G-Protein Coupled Receptors (GPCRs): The bulky nature of the adamantyl group can be exploited to modulate the activity of GPCRs. Of particular interest is the Neuropeptide Y Y1 (NPY Y1) receptor, where bulky hydrophobic moieties can influence agonist activity.
Data Presentation: Biological Activities of Adamantane Derivatives
The following tables summarize the biological activities of various adamantane derivatives, providing a reference for the potential efficacy of compounds synthesized from this compound.
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Adamantane-isothiourea hybrids | Staphylococcus aureus | 0.5 - 32 | |
| Adamantane-isothiourea hybrids | Bacillus subtilis | 0.5 - 32 | |
| Adamantane-isothiourea hybrids | Escherichia coli | 1 - >32 | |
| Adamantane-isothiourea hybrids | Pseudomonas aeruginosa | 2 - >32 | |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 |
Table 2: Anticancer and Enzyme Inhibitory Activity of Adamantane Derivatives
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Therapeutic Area | Reference |
| Adamantane carboxylic acid derivative | Human DGAT1 | 5 nM | Obesity, Diabetes | [1] |
| Adamantane carboxylic acid derivative | Mouse DGAT1 | 5 nM | Obesity, Diabetes | [1] |
| Adamantyl arotinoid | IκB kinase α (IKKα) | Varies | Cancer | |
| Adamantyl arotinoid | IκB kinase β (IKKβ) | Varies | Cancer | |
| Adamantyl amide derivative | mGluR5 | Varies | CNS disorders |
Experimental Protocols
The following are generalized protocols for the synthesis of amide and ester derivatives of this compound and for the evaluation of their biological activity.
Protocol 1: Synthesis of 3-(1-Adamantyl)propanamide Derivatives
This protocol describes a general method for the amidation of this compound using a coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq) and TEA or DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of 3-(1-Adamantyl)propanoate Ester Derivatives
This protocol describes a general method for the esterification of this compound.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Anhydrous solvent (e.g., the corresponding alcohol or an inert solvent like toluene)
-
Standard laboratory glassware for reflux
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (Fisher Esterification):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography if necessary.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive control wells (broth + inoculum + standard drug) and negative control wells (broth + inoculum + DMSO).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway: Neuropeptide Y (NPY) Y1 Receptor
The NPY Y1 receptor is a G-protein coupled receptor that, upon binding of its endogenous ligand NPY, initiates a signaling cascade that can influence processes such as vasoconstriction, cell proliferation, and appetite. The bulky, hydrophobic adamantyl group can be used to design potent agonists or antagonists for this receptor.
Caption: NPY Y1 receptor signaling pathway.
Experimental Workflow: Synthesis and Evaluation of this compound Derivatives
The following diagram illustrates a typical workflow for the development of new drug candidates starting from this compound.
References
Application Notes and Protocols: 3-(1-Adamantyl)propanoic Acid as a Versatile Precursor for Novel Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(1-adamantyl)propanoic acid as a key building block in the synthesis of novel adamantane derivatives with potential therapeutic applications. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable pharmacophore in drug design, capable of enhancing the pharmacological properties of various compounds.[1] This document outlines synthetic protocols for creating new amide and ester derivatives from this compound and presents biological activity data for structurally related adamantane compounds, offering insights into their potential as antimicrobial and anticancer agents.
Introduction to this compound in Drug Discovery
The adamantane moiety has been successfully incorporated into a range of clinically used drugs for the treatment of viral diseases, neurological disorders, and type 2 diabetes.[1][2] Its three-dimensional, bulky nature can improve a drug's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound serves as an excellent starting material for introducing the adamantyl group into new chemical entities, offering a straightforward handle for chemical modification through its carboxylic acid functionality. This allows for the synthesis of diverse libraries of compounds, such as amides and esters, for screening in various biological assays.
Synthetic Pathways from this compound
The carboxylic acid group of this compound is readily amenable to standard organic transformations, providing access to a wide array of derivatives. Below are general experimental workflows for the synthesis of amides and esters.
Caption: Synthetic routes from this compound.
Protocol for Amide Synthesis
This protocol describes a general method for the synthesis of N-substituted 3-(1-adamantyl)propanamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC, DCC) with an additive (e.g., HOBt, DMAP)
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid (Method A: Acid Chloride Formation):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Activation of the Carboxylic Acid (Method B: Carbodiimide Coupling):
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
-
Amide Formation:
-
For Method A: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.1 eq) and TEA (1.5 eq) dropwise. Stir at room temperature until the reaction is complete.
-
For Method B: The amide is formed in situ.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water.
-
For Method A, wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. For Method B, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
-
Protocol for Ester Synthesis (Fischer Esterification)
This protocol outlines the synthesis of alkyl 3-(1-adamantyl)propanoates.
Materials:
-
This compound
-
The desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel to yield the pure product.
Biological Activities of Structurally Related Adamantane Derivatives
While specific biological data for derivatives of this compound is not extensively available in the public domain, the broader class of adamantane derivatives has shown significant promise in various therapeutic areas. The data presented below is for structurally related adamantane compounds and is intended to guide the screening and development of novel derivatives synthesized from this compound.
Antimicrobial Activity
Adamantane-containing compounds have demonstrated notable activity against a range of microbial pathogens.
Table 1: Antimicrobial Activity of Selected Adamantane Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| N-substituted adamantylester imides | Staphylococcus aureus | > 6 | [3] |
| Adamantyl chalcones | Enterococcus faecalis | Strong activity | [4] |
| Adamantyl chalcones | Pseudomonas aeruginosa | Strong activity | [4] |
| Adamantyl chalcones | Escherichia coli | Strong activity | [4] |
| Adamantyl chalcones | Candida glabrata | Interesting activity | [4] |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Gram-positive & Gram-negative bacteria | 0.5 - 32 | [5] |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Candida albicans | Good activity | [5] |
Anticancer Activity
The adamantane scaffold is also a feature in several compounds with potent anticancer properties.
Table 2: Anticancer Activity of Selected Adamantane Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives | H460 (Lung), HepG2 (Liver), MCF-7 (Breast) | Down to 20 µM | Nur77 modulation | [6] |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Various human tumor cell lines | < 10 µM | - | [5] |
| Adamantyl chalcones | MiaPaca2 (Pancreatic) | Active | - | [4] |
| Adamantane-containing indole derivative | Hep3B (Liver) | 0.02 µM | HIF-1α inhibition | [7] |
Potential Signaling Pathways for Further Investigation
Based on the observed biological activities of related adamantane derivatives, several signaling pathways are of interest for mechanism-of-action studies of novel compounds derived from this compound.
Caption: Plausible signaling pathways for adamantane derivatives.
For anticancer applications, derivatives could be investigated for their ability to modulate transcription factors like Nur77, which is involved in apoptosis, or to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor angiogenesis.[6][7] In the context of antimicrobial drug discovery, potential mechanisms include the inhibition of bacterial cell wall synthesis or the disruption of fungal cell membrane integrity.
Conclusion
This compound is a readily available and versatile precursor for the synthesis of a wide range of novel adamantane derivatives. The straightforward conversion of its carboxylic acid moiety into amides and esters allows for the rapid generation of compound libraries for biological screening. Based on the significant antimicrobial and anticancer activities observed for structurally related adamantane compounds, derivatives of this compound represent a promising avenue for the discovery of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this valuable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new adamantane derivatives III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Adamantyl Chalcones: Synthesis, Antimicrobial and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating 3-(1-Adamantyl)propanoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, bulky, and highly lipophilic cage-like hydrocarbon, offers unique advantages when incorporated into polymer structures. Its inclusion can significantly enhance the thermal stability, mechanical strength, and glass transition temperature (Tg) of polymers.[1][2] These properties make adamantane-containing polymers highly attractive for a range of applications, from advanced materials to sophisticated drug delivery systems.[3][4] 3-(1-Adamantyl)propanoic acid is a versatile starting material for creating polymers with pendent adamantyl groups. This document provides detailed protocols for the synthesis of a polymerizable monomer derived from this compound, its subsequent polymerization, and its application in pH-responsive drug delivery systems.
Monomer Synthesis from this compound
To incorporate this compound into a polymer via common polymerization techniques like radical polymerization, it is advantageous to first convert the carboxylic acid into a polymerizable vinyl group, such as a methacrylate. This can be achieved through a two-step process: reduction of the carboxylic acid to an alcohol, followed by esterification.
Experimental Protocol: Synthesis of 3-(1-Adamantyl)propyl Methacrylate
Step 1: Reduction of this compound to 3-(1-Adamantyl)propan-1-ol
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents), in anhydrous THF to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, 3-(1-Adamantyl)propan-1-ol, can be purified by column chromatography on silica gel.
Step 2: Esterification to 3-(1-Adamantyl)propyl Methacrylate
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the purified 3-(1-Adamantyl)propan-1-ol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Esterification: Cool the solution to 0 °C. Add methacryloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel to yield the final monomer, 3-(1-Adamantyl)propyl methacrylate.
Polymer Synthesis
The synthesized 3-(1-Adamantyl)propyl methacrylate monomer can be polymerized using various techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[5][6][7][8]
Experimental Protocol: RAFT Polymerization of 3-(1-Adamantyl)propyl Methacrylate
-
Materials:
-
3-(1-Adamantyl)propyl methacrylate (monomer)
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a Schlenk flask, combine the monomer, RAFT agent, and AIBN in the desired molar ratios (e.g., [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.2).
-
Add the anhydrous solvent.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 12-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Data Presentation
The incorporation of adamantyl moieties significantly impacts the thermal and physical properties of polymers. Below is a summary of typical data for adamantyl-containing polymethacrylates.
| Polymer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| Poly(1-adamantyl methacrylate) | Anionic | 17,500 | 1.15 | 220 | - | [9] |
| Poly(1-adamantyl methacrylate) | GTP/Anionic/Radical | 3,000 | 1.25 | 195 | - | [10] |
| Poly(1-adamantyl acrylate) | Anionic | 4,300 - 71,800 | ~1.10 | 133 | 376 | [11] |
| Poly(1-adamantylmethyl methacrylate) | Radical | - | - | 201 | - | [12] |
| Poly(4-(1-adamantyl)phenyl methacrylate) | Radical | - | - | 253 | >350 | [12][13] |
Application in pH-Responsive Drug Delivery
Adamantane-containing polymers are particularly useful in the design of "smart" drug delivery systems that respond to specific physiological cues, such as the acidic microenvironment of tumors.[1][4] By copolymerizing the adamantyl-containing monomer with a pH-sensitive monomer like 2-(diethylamino)ethyl methacrylate (DEAEMA), it is possible to create amphiphilic block copolymers that self-assemble into micelles.[1]
These micelles can encapsulate hydrophobic drugs in their core.[1] In the neutral pH of the bloodstream (pH 7.4), the micelles are stable. However, upon reaching the acidic environment of a tumor (pH < 6.8), the DEAEMA units become protonated, leading to the swelling and disassembly of the micelle and the controlled release of the encapsulated drug.[1] The bulky adamantane group enhances the stability of these micelles and can increase their drug-loading capacity.[1]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis of Poly(3-(1-Adamantyl)propyl Methacrylate).
Caption: pH-responsive drug release from adamantane-containing polymer micelles.
Caption: General cellular uptake pathway of polymer nanoparticles via endocytosis.
References
- 1. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 5. Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 8. RAFT Polymerization [sigmaaldrich.com]
- 9. polymersource.ca [polymersource.ca]
- 10. polymersource.ca [polymersource.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]
Application Notes and Protocols for Functionalization Reactions of 3-(1-Adamantyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 3-(1-Adamantyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The bulky, lipophilic adamantyl cage imparts unique physicochemical properties to molecules, influencing their solubility, stability, and biological activity. The following protocols detail common transformations of the carboxylic acid moiety, enabling the synthesis of a diverse range of derivatives.
Esterification of this compound
Esterification is a fundamental transformation used to modify the pharmacokinetic profile of a drug, enhance its membrane permeability, or to create prodrugs. The following section details two common methods for the synthesis of 3-(1-adamantyl)propanoate esters.
Fischer-Speier Esterification: Synthesis of Methyl 3-(1-Adamantyl)propanoate
This protocol describes a classic acid-catalyzed esterification using a large excess of the alcohol, which also serves as the solvent.
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 24.0 mmol).
-
Add methanol (50 mL) to the flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the excess acid.
-
Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 9:1) to afford pure methyl 3-(1-adamantyl)propanoate.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Methyl 3-(1-adamantyl)propanoate | C₁₄H₂₂O₂ | 222.33 | 85 | Colorless Oil |
Reaction Workflow:
Amidation of this compound
Amide bond formation is a cornerstone of medicinal chemistry, enabling the synthesis of peptides, enzyme inhibitors, and other biologically active molecules. This section provides protocols for the synthesis of amides from this compound.
Amide Coupling using Carbodiimide Reagents: Synthesis of N-Benzyl-3-(1-adamantyl)propanamide
This method utilizes a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for reaction with an amine.
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound (2.08 g, 10.0 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.53 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) to the solution and stir for 30 minutes at 0 °C.
-
Add a solution of benzylamine (1.09 mL, 10.0 mmol) in DCM (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexane to yield N-benzyl-3-(1-adamantyl)propanamide.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| N-Benzyl-3-(1-adamantyl)propanamide | C₂₀H₂₇NO | 297.44 | 78 | White Solid |
Reaction Workflow:
Synthesis via Acid Chloride: Preparation of 3-(1-Adamantyl)propanoyl chloride and subsequent amidation
For less reactive amines or to achieve higher yields, conversion of the carboxylic acid to the more reactive acid chloride is a common strategy.
Experimental Protocol - Step 1: Synthesis of 3-(1-Adamantyl)propanoyl chloride
-
In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (2.08 g, 10.0 mmol) in anhydrous DCM (20 mL).
-
Add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise at room temperature, followed by one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
-
Stir the reaction mixture at room temperature for 2 hours. Gas evolution will be observed.
-
Monitor the reaction by observing the cessation of gas evolution and the formation of a clear solution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(1-adamantyl)propanoyl chloride, which is used immediately in the next step without further purification.
Experimental Protocol - Step 2: Amidation with Aniline
-
Dissolve the crude 3-(1-adamantyl)propanoyl chloride from the previous step in anhydrous DCM (20 mL) and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve aniline (0.91 mL, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (10 mL).
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 4:1) to afford N-phenyl-3-(1-adamantyl)propanamide.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Physical State |
| N-Phenyl-3-(1-adamantyl)propanamide | C₁₉H₂₅NO | 283.41 | 90 | White Solid |
Reaction Workflow:
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and corrosive reagents like oxalyl chloride should be handled with extreme care.
-
DCC is a known sensitizer; avoid skin contact.
These protocols provide a foundation for the synthesis of various derivatives of this compound. Researchers are encouraged to optimize these conditions based on the specific substrate and desired scale of the reaction.
Application Notes and Protocols for the Esterification of 3-(1-Adamantyl)propanoic Acid with Various Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of various alkyl esters of 3-(1-adamantyl)propanoic acid. The bulky adamantyl group introduces significant steric hindrance, influencing the choice of esterification method. This document outlines three common and effective methods: the classic Fischer Esterification, the milder Steglich Esterification, and the versatile Mitsunobu Reaction.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, can enhance the pharmacological properties of a molecule, such as increasing its metabolic stability and ability to cross the blood-brain barrier.[1] Adamantane derivatives have been investigated for their roles in various signaling pathways, often acting as antagonists or modulators of receptors like the N-methyl-D-aspartate (NMDA) receptor.[2][3] The esterification of this compound is a key step in the synthesis of novel compounds for therapeutic applications.
Data Presentation
Due to the steric hindrance presented by the adamantyl group, the efficiency of esterification can vary significantly depending on the chosen method and the alcohol substrate. The following table summarizes typical yields that can be expected for different esterification methods when dealing with sterically hindered carboxylic acids.
| Esterification Method | Alcohol Type | Typical Yield Range | Notes |
| Fischer Esterification | Primary | 40-70% | Requires a large excess of alcohol and strong acid catalyst; reaction times can be long. |
| Secondary | 20-50% | Yields are generally lower due to increased steric hindrance. | |
| Tertiary | <10% | Prone to elimination side reactions.[4] | |
| Steglich Esterification | Primary | 80-95% | Mild conditions, suitable for acid- and base-sensitive substrates.[5][6] |
| Secondary | 70-90% | Effective for sterically demanding alcohols and acids.[5] | |
| Tertiary | 50-80% | One of the few methods that can provide good yields with tertiary alcohols.[5] | |
| Mitsunobu Reaction | Primary | 85-98% | Proceeds with inversion of stereochemistry at the alcohol center.[7][8] |
| Secondary | 75-95% | Excellent for stereochemical control.[8][9] | |
| Tertiary | Not Recommended | Generally not effective for tertiary alcohols. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol describes a classic acid-catalyzed esterification. It is most effective with primary alcohols and less so with more sterically hindered alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of this compound
This method is well-suited for sterically hindered substrates and proceeds under mild conditions.[5][6]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol, butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) indicates the reaction is proceeding.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated urea.
-
Wash the filtrate with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for the Esterification of this compound
The Mitsunobu reaction is an efficient method for converting alcohols to esters with inversion of stereochemistry at the alcohol's chiral center.[7][8]
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add the desired alcohol (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
The following diagram illustrates the logical workflow for selecting an appropriate esterification method for this compound based on the type of alcohol used.
Caption: Workflow for selecting an esterification method.
The following diagram illustrates a generalized reaction scheme for the esterification of this compound.
Caption: General esterification reaction scheme.
References
- 1. connectsci.au [connectsci.au]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Amide Coupling Reactions Involving 3-(1-Adamantyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides using 3-(1-Adamantyl)propanoic acid, a bulky carboxylic acid of interest in medicinal chemistry due to the unique physicochemical properties conferred by the adamantyl moiety. The protocols outlined below utilize common and efficient coupling reagents suitable for sterically hindered substrates.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry. The incorporation of the rigid and lipophilic adamantyl group via an amide linkage can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a valuable building block in this context. However, the steric bulk of the adamantyl group can present challenges in achieving high-yielding amide coupling reactions.
This document details two robust protocols for the coupling of this compound with primary and secondary amines using either HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Data Presentation: Amide Coupling Reactions of this compound
The following table summarizes typical reaction conditions and yields for the amide coupling of this compound with representative amines. Due to the steric hindrance of the adamantyl group, reaction times may be longer, and yields can vary depending on the amine's nucleophilicity and steric profile.
| Entry | Amine Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 12 | 85 |
| 2 | Benzylamine | HATU | DIPEA | DMF | 10 | 92 |
| 3 | Morpholine | EDC/HOBt | DIPEA | DCM | 24 | 78 |
| 4 | 4-Fluoroaniline | EDC/HOBt | NMM | DMF | 18 | 81 |
Note: Yields are isolated yields after chromatographic purification. Reactions are typically performed at room temperature unless otherwise specified.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for sterically hindered substrates due to the high reactivity of the OAt-active ester intermediate formed with HATU, which can lead to higher yields and shorter reaction times.[1][2]
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.2 M concentration).
-
Pre-activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 10-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic coupling method is a cost-effective alternative to HATU and is effective for a wide range of amines. The addition of HOBt suppresses side reactions and reduces racemization in chiral substrates.[3][4]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approximately 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA or NMM (2.5 eq) followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 18-24 hours).
-
Work-up:
-
Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired amide.
-
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified mechanism of amide bond formation via activated ester.
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: Adamantane Derivatives in the Development of Antiviral and Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive overview of the use of adamantane derivatives in the development of antiviral and antidiabetic agents. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
I. Adamantane Derivatives as Antiviral Agents
The rigid, lipophilic cage structure of adamantane has made it a valuable scaffold in the design of antiviral drugs. The most well-known examples are amantadine and rimantadine, which were among the first synthetic antiviral drugs approved for the treatment of influenza A virus.[1] Research continues to explore new adamantane derivatives with broader antiviral activity and efficacy against resistant strains.[2][3]
Mechanism of Action: Targeting the Influenza A M2 Ion Channel
Amantadine and its derivatives primarily exert their antiviral effect against influenza A virus by blocking the M2 proton ion channel.[4][5] This channel is crucial for the viral replication cycle. After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification is a critical step for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm, allowing for subsequent replication. By blocking this channel, adamantane derivatives prevent viral uncoating and thus inhibit replication.[5][6]
Quantitative Data: Antiviral Activity of Adamantane Derivatives
The antiviral efficacy of adamantane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50). The IC50 value represents the concentration of the drug that is required to inhibit 50% of the viral replication in vitro, while the CC50 is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/IC50) indicates a more favorable safety profile for the compound.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Amantadine | Influenza A/H1N1/California/07/2009 (M2S31N) | MDCK | >100 | >50 | - | [7] |
| Rimantadine | Influenza A/H1N1/California/07/2009 (M2S31N) | MDCK | 106 | >50 | - | [7] |
| Compound 27 (Amantadine analog) | Influenza A/H1N1/California/07/2009 (M2S31N) | MDCK | 0.8 | 20 | 25 | [7] |
| Compound 38 (Amantadine analog) | Influenza A/H1N1/PR/8/1934 (M2S31N) | MDCK | <0.65 | >50 | >76.9 | [7] |
| Amantadine | SARS-CoV-2 (Omicron) | Vero E6 | 106 | >100 | >0.94 | [8] |
| Rimantadine | SARS-CoV-2 (Omicron) | Vero E6 | 17.8 | >100 | >5.6 | [8] |
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
This protocol is a standard method for determining the neutralizing antibody titers against a virus and can be adapted to evaluate the in vitro antiviral activity of compounds like adamantane derivatives.[3][9]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Virus stock (e.g., Influenza A virus)
-
Adamantane derivative compound
-
Semi-solid overlay (e.g., Avicel or SeaPlaque Agarose)
-
Crystal Violet staining solution
Procedure:
-
Cell Culture:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 12-well plates at a density that will form a confluent monolayer overnight (e.g., 5 x 10^5 cells/well).[10]
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the adamantane derivative in serum-free DMEM.
-
Dilute the virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/100 µL).
-
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Mix equal volumes of the diluted virus and the serially diluted compound and incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with 100 µL of the virus-compound mixture.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for viral adsorption.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum and overlay the cell monolayers with 2 mL of the semi-solid overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a 10% formalin solution.
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Influenza A M2 Proton Channel Inhibition by Adamantane Derivatives.
Caption: Experimental Workflow for Plaque Reduction Neutralization Test (PRNT).
II. Adamantane Derivatives as Antidiabetic Agents
The adamantane moiety has also been incorporated into compounds designed to treat type 2 diabetes mellitus. Vildagliptin and saxagliptin are prominent examples of adamantane-containing drugs that have reached the market.[11][12] These agents offer a distinct mechanism of action for glycemic control.
Mechanism of Action: DPP-IV Inhibition and Insulin Secretion
Vildagliptin and saxagliptin are inhibitors of dipeptidyl peptidase-4 (DPP-IV).[13] DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-IV, adamantane-based inhibitors increase the levels of active GLP-1 and GIP.[15] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells, ultimately resulting in lower blood glucose levels.[16]
Some adamantane derivatives have also been shown to directly stimulate insulin secretion by decreasing K+ permeability in pancreatic β-cells, leading to depolarization and calcium influx.[17][18]
Quantitative Data: Antidiabetic Activity of Adamantane Derivatives
The antidiabetic activity of adamantane derivatives can be assessed through various in vitro assays, including enzyme inhibition, glucose uptake, and insulin secretion assays.
| Compound | Assay | Cell Line/Enzyme | IC50 (nM) | Effect | Reference(s) |
| Vildagliptin | DPP-IV Inhibition | Human recombinant DPP-IV | 2.5 - 6.2 | - | [13] |
| Saxagliptin | DPP-IV Inhibition | Human recombinant DPP-IV | 0.6 - 1.3 | - | [13] |
| Adamantane-isothiourea derivative 7a | In vivo hypoglycemic activity | STZ-induced diabetic rats | - | Potent reduction in serum glucose | [19] |
| Adamantane-isothiourea derivative 8b | In vivo hypoglycemic activity | STZ-induced diabetic rats | - | Potent reduction in serum glucose | [19] |
Experimental Protocols
This protocol describes a fluorescence-based assay to screen for DPP-IV inhibitors.[20][21]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Adamantane derivative compound
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-IV enzyme and substrate to their working concentrations in the assay buffer.
-
Prepare serial dilutions of the adamantane derivative compound in the assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Adamantane derivative solution (or vehicle for control)
-
DPP-IV enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-IV substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Continue to measure the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
This protocol measures the effect of adamantane derivatives on glucose uptake in differentiated adipocytes.[22][23]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[3H]-glucose
-
Adamantane derivative compound
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation:
-
Differentiate pre-adipocytes into mature adipocytes in 24-well plates.
-
Wash the cells with KRH buffer and incubate in serum-free medium for 2-4 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the adamantane derivative in KRH buffer for a specified time (e.g., 30 minutes).
-
Include a positive control (insulin) and a negative control (vehicle).
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[3H]-glucose to each well and incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
-
Data Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the protein concentration in each well.
-
Express the results as a percentage of the control.
-
This protocol assesses the ability of adamantane derivatives to stimulate insulin secretion from pancreatic β-cells.[19][24]
Materials:
-
MIN6 cells
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with low glucose (e.g., 2.8 mM)
-
KRBB with high glucose (e.g., 16.7 mM)
-
Adamantane derivative compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture and Seeding:
-
Culture MIN6 cells in the recommended medium.
-
Seed the cells into 24-well plates and allow them to attach and grow for 48-72 hours.
-
-
Pre-incubation and Stimulation:
-
Wash the cells with KRBB containing low glucose and pre-incubate for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and add fresh KRBB with low or high glucose, containing different concentrations of the adamantane derivative.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Compare the insulin secretion in the presence of the compound to the respective controls.
-
Visualizations
Caption: Mechanism of Action of Adamantane-based DPP-IV Inhibitors.
Caption: Glucose-Stimulated Insulin Secretion Pathway in Pancreatic β-cells.
References
- 1. "Mechanism of Inhibition of Influenza A Virus M2 Proton Channel" by Douglas Randall Bretzing and Victoria Man-Fung Burr [scholarsarchive.byu.edu]
- 2. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 15. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. op.niscair.res.in [op.niscair.res.in]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 22. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ZenComplete Glucose Uptake [zen-bio.com]
- 24. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Adamantyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(1-Adamantyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed and dependable route for the synthesis of this compound is the malonic ester synthesis. This method involves the alkylation of a malonic ester, typically diethyl malonate, with 1-bromoadamantane, followed by hydrolysis and decarboxylation to yield the desired product.[1][2][3]
Q2: What are the key steps in the malonic ester synthesis of this compound?
A2: The synthesis proceeds through four main steps:
-
Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate.[2]
-
Alkylation: The enolate acts as a nucleophile and reacts with 1-bromoadamantane in an S_N2 reaction to form diethyl 2-(1-adamantyl)malonate.
-
Hydrolysis: The resulting diester is hydrolyzed to 2-(1-adamantyl)malonic acid using a strong base (saponification) followed by acidification, or by heating with a strong acid.[4]
-
Decarboxylation: The adamantyl-substituted malonic acid is heated to induce decarboxylation, yielding this compound.[4]
Q3: What is a major side reaction that can lower the yield of the desired product?
A3: A significant side reaction that can reduce the yield is dialkylation.[1] This occurs when the mono-alkylated malonic ester is deprotonated again by the base and reacts with a second molecule of 1-bromoadamantane. Using an excess of the malonic ester can help to minimize this side reaction.
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through several methods. A common approach involves extraction. The crude product can be dissolved in an alkaline aqueous solution (like sodium hydroxide) and washed with an organic solvent (e.g., diethyl ether) to remove neutral impurities. The aqueous layer is then acidified, and the precipitated carboxylic acid is extracted with an organic solvent. Further purification can be achieved by recrystallization from a suitable solvent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of alkylated product (diethyl 2-(1-adamantyl)malonate) | 1. Incomplete enolate formation. 2. Inactive 1-bromoadamantane. 3. Incorrect solvent or temperature. | 1. Ensure the use of a strong, dry base (e.g., freshly prepared sodium ethoxide in absolute ethanol). Ensure all glassware is thoroughly dried. 2. Check the purity of 1-bromoadamantane. Consider using a fresh batch. 3. Use an appropriate aprotic solvent. The reaction may require heating to proceed at a reasonable rate. |
| Significant amount of dialkylated byproduct | The mono-alkylated product is being deprotonated and reacting again. | Use a molar excess of diethyl malonate relative to 1-bromoadamantane. This will increase the probability of the enolate reacting with the starting halide rather than the mono-alkylated product. |
| Incomplete hydrolysis of the diester | 1. Insufficiently harsh hydrolysis conditions. 2. Short reaction time. | 1. For saponification, use a concentrated solution of a strong base (e.g., NaOH or KOH) and heat under reflux. For acidic hydrolysis, use a strong acid (e.g., H₂SO₄ or HCl) and heat. 2. Increase the reaction time for the hydrolysis step to ensure complete conversion. |
| Low yield after decarboxylation | 1. Incomplete decarboxylation. 2. Decomposition of the product at high temperatures. | 1. Ensure the temperature is high enough for decarboxylation to occur, typically by heating the malonic acid derivative above its melting point. 2. Monitor the reaction temperature carefully. If decomposition is suspected, consider performing the decarboxylation at a lower temperature for a longer period or under reduced pressure. |
| Difficulty in isolating the final product | The product may be soluble in the aqueous workup solution. | After acidification of the hydrolysis reaction mixture, ensure the pH is sufficiently low to fully protonate the carboxylate. If the product has some water solubility, perform multiple extractions with an organic solvent to maximize recovery. |
Experimental Protocols
Malonic Ester Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of Diethyl 2-(1-adamantyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add a solution of 1-bromoadamantane in an aprotic solvent (e.g., dry THF or DMF) dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(1-adamantyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(1-adamantyl)malonate, add an excess of a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
The 2-(1-adamantyl)malonic acid may precipitate out of the solution.
-
Heat the acidic mixture to reflux to effect decarboxylation. Carbon dioxide evolution should be observed.
-
Continue heating until gas evolution ceases.
-
Cool the reaction mixture to room temperature. The this compound will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or hexane) to obtain the purified this compound.
Data Presentation
While specific yields can vary significantly based on reaction scale and conditions, the following table provides a general expectation for the malonic ester synthesis of this compound.
| Reaction Step | Reactants | Product | Expected Yield Range |
| Alkylation | 1-Bromoadamantane, Diethyl Malonate | Diethyl 2-(1-adamantyl)malonate | 60-80% |
| Hydrolysis & Decarboxylation | Diethyl 2-(1-adamantyl)malonate | This compound | 70-90% |
| Overall | 1-Bromoadamantane | This compound | 42-72% |
Visualizations
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
Technical Support Center: Purification of Crude 3-(1-Adamantyl)propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(1-Adamantyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent. - Incorrect solvent choice. | - Add small increments of hot solvent until the product dissolves. - Refer to the solvent selection guide (Table 1) and perform small-scale solubility tests. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated. - Presence of impurities that lower the melting point. | - Use a lower-boiling solvent or a solvent mixture. - Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a preliminary purification step like acid-base extraction to remove impurities. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. |
| Low recovery of pure product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with a solvent at room temperature. | - Minimize the amount of hot solvent used for dissolution. - Ensure the filtration apparatus is pre-heated to prevent cooling. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product purity is not satisfactory after recrystallization. | - Inappropriate solvent choice that does not effectively exclude impurities. - The cooling process was too fast, trapping impurities in the crystal lattice. - The crude material is highly impure. | - Select a solvent in which the impurities are either very soluble or insoluble at all temperatures. - Ensure slow cooling to allow for proper crystal formation. - Perform multiple recrystallizations or combine with another purification technique like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - Incorrect mobile phase composition. - Column overloading. - Improper column packing. | - Optimize the eluent system by trying different solvent ratios (e.g., varying the hexane:ethyl acetate ratio). - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Product elutes too quickly (low retention). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane:ethyl acetate system). |
| Product does not elute from the column. | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Tailing of the product peak. | - Interaction of the carboxylic acid with the silica gel. - Column degradation. | - Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid. - Use fresh silica gel for packing the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. If prepared via the malonic ester synthesis from 1-bromoadamantane and diethyl malonate, potential impurities include unreacted 1-bromoadamantane, diethyl malonate, and the intermediate diethyl (1-adamantyl)malonate. Incomplete hydrolysis or decarboxylation can also leave residual diacid.
Q2: Which purification technique is best for crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Acid-base extraction is effective for removing neutral or basic impurities.
-
Recrystallization is a good method for removing small amounts of impurities and for obtaining a highly crystalline final product.
-
Silica gel column chromatography is suitable for separating the product from impurities with different polarities, especially when the impurities are structurally similar to the product.
Often, a combination of these techniques yields the best results, for example, an initial acid-base extraction followed by recrystallization.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Based on the properties of similar carboxylic acids and adamantane derivatives, good starting points for solvent selection include:
-
Single solvents: Cyclohexane, heptane, or toluene.
-
Solvent mixtures: Heptane/ethyl acetate, methanol/water, or acetone/water. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A melting point determination can also be a good indicator of purity; a sharp melting point range close to the literature value (147-149 °C) suggests high purity.[1]
Q5: My purified product still shows a broad melting point. What should I do?
A5: A broad melting point indicates the presence of impurities. You should consider an additional purification step. If you have already performed recrystallization, try a different solvent system or perform column chromatography. If you have used chromatography, a subsequent recrystallization step can help to obtain a purer, crystalline product.
Quantitative Data
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Insoluble | Insoluble |
| Hexane | Sparingly soluble | Soluble |
| Cyclohexane | Sparingly soluble | Soluble |
| Toluene | Soluble | Very soluble |
| Ethyl Acetate | Soluble | Very soluble |
| Acetone | Soluble | Very soluble |
| Methanol | Soluble | Very soluble |
| Dichloromethane | Very soluble | Very soluble |
Note: This data is based on general principles of solubility for similar compounds and should be confirmed experimentally.
Table 2: Typical Parameters for Purification Techniques
| Technique | Parameter | Typical Value/Condition | Expected Purity |
| Recrystallization | Solvent System | Cyclohexane or Heptane/Ethyl Acetate | >98% |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) | >95% |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) with 0.5% Acetic Acid | ||
| HPLC (Analytical) | Column | C18 reverse-phase | >99% |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | ||
| Detection | UV at 210 nm |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10 mL of solvent per 1 g of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The this compound will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential recrystallization solvent (e.g., cyclohexane). Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane:ethyl acetate 95:5) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity mobile phase (e.g., hexane:ethyl acetate 95:5) and gradually increasing the proportion of the more polar solvent (ethyl acetate). Adding 0.5% acetic acid to the mobile phase can improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Side reactions to avoid in the synthesis of 3-(1-Adamantyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(1-Adamantyl)propanoic acid. The following sections detail potential side reactions and offer guidance on how to avoid them for several synthetic routes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Route 1: Arndt-Eistert Homologation of 1-Adamantanecarboxylic Acid
This two-step method extends the carbon chain of 1-adamantanecarboxylic acid by one methylene group.
Frequently Asked Questions (FAQs):
-
Q1: What is the most common side reaction in the Arndt-Eistert synthesis? A1: The most prevalent side reaction is the formation of an α-chloromethyl ketone.[1] This occurs when the intermediate diazoketone reacts with the hydrogen chloride (HCl) generated during the initial formation of the acid chloride.
-
Q2: How can I prevent the formation of the α-chloromethyl ketone byproduct? A2: To avoid this side reaction, it is crucial to neutralize the HCl as it is formed. This can be achieved by using two equivalents of diazomethane or by adding a non-nucleophilic base, such as triethylamine, to the reaction mixture.[1]
-
Q3: Are there safer alternatives to using diazomethane? A3: Yes, due to the toxic and explosive nature of diazomethane, safer alternatives have been developed. Trimethylsilyldiazomethane is a common and more stable substitute.[2] Another alternative is the Kowalski ester homologation, which avoids the use of diazoalkanes altogether.[3]
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired acid | Incomplete formation of the acid chloride. | Ensure the complete conversion of the carboxylic acid to the acid chloride using a suitable chlorinating agent like thionyl chloride or oxalyl chloride. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch). |
| Incomplete Wolff rearrangement. | The Wolff rearrangement is often catalyzed by silver salts (e.g., Ag₂O, silver benzoate). Ensure the catalyst is active and used in the correct proportion. Photochemical or thermal conditions can also be employed to induce the rearrangement.[3] | |
| Presence of α-chloromethyl ketone byproduct | Reaction of the diazoketone with HCl. | Use a second equivalent of diazomethane or add triethylamine to the reaction mixture to scavenge the HCl produced.[1] |
| Formation of an ester instead of the carboxylic acid | Use of an alcohol as a solvent or nucleophile during the Wolff rearrangement. | To obtain the carboxylic acid, water must be used as the nucleophile to trap the ketene intermediate. If an alcohol is used, the corresponding ester will be formed.[3] |
Route 2: Malonic Ester Synthesis with 1-(Halomethyl)adamantane
This route involves the alkylation of a malonic ester with a 1-(halomethyl)adamantane, followed by hydrolysis and decarboxylation.
Frequently Asked Questions (FAQs):
-
Q1: What is the primary challenge when using 1-(halomethyl)adamantane in a malonic ester synthesis? A1: The significant steric hindrance of the adamantyl group is the main challenge. The alkylation step proceeds via an SN2 mechanism, which is highly sensitive to steric bulk at the electrophilic carbon.[4] This can lead to very slow reaction rates or favor elimination side reactions.
-
Q2: What is the most common side product in the malonic ester synthesis? A2: A major drawback of this method is the potential for dialkylation of the malonic ester, which can complicate purification and lower the yield of the desired mono-alkylated product.[5]
-
Q3: How can I minimize dialkylation? A3: Using a slight excess of the malonic ester relative to the alkylating agent and the base can favor mono-alkylation. Careful control of reaction conditions, such as temperature and reaction time, is also important.
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Steric hindrance impeding the SN2 reaction. | Use a more reactive leaving group on the adamantane moiety (e.g., iodide or triflate instead of bromide or chloride). Employ a more polar aprotic solvent like DMSO or DMF to enhance the rate of the SN2 reaction. Increase the reaction temperature and time, but monitor for decomposition. |
| Competing elimination reaction (E2). | Use a less sterically hindered base. Sodium ethoxide is standard, but other bases could be explored. However, the choice is limited by the need to avoid transesterification. | |
| Presence of dialkylated byproduct | Reaction of the mono-alkylated product with the base and alkylating agent. | Use an excess of the malonic ester. Add the base slowly to a mixture of the malonic ester and the alkylating agent. |
| Transesterification | The alkoxide base does not match the alkyl group of the malonic ester. | Ensure that the alkoxide base corresponds to the ester group (e.g., use sodium ethoxide with diethyl malonate).[5] |
Route 3: Reformatsky Reaction with 1-Adamantyl Ketone
This reaction involves the condensation of an α-haloester with a 1-adamantyl ketone in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated and reduced to the desired product.
Frequently Asked Questions (FAQs):
-
Q1: What are the key side reactions in a Reformatsky reaction? A1: Competing aldol-type condensation of the zinc enolate with another molecule of the α-haloester can occur. The reaction is also sensitive to moisture, which can quench the organozinc reagent.
-
Q2: How can I improve the yield of the Reformatsky reaction? A2: Activation of the zinc metal is crucial for a successful reaction. This can be done by treating the zinc dust with a small amount of iodine, 1,2-dibromoethane, or by using a zinc-copper couple.[6]
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive zinc metal. | Activate the zinc dust prior to the reaction using iodine, 1,2-dibromoethane, or by preparing Rieke zinc.[6] |
| Presence of moisture. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. | |
| Low yield of the β-hydroxy ester | Steric hindrance from the adamantyl ketone. | The Reformatsky reaction is generally effective with sterically hindered ketones.[7] However, prolonged reaction times and higher temperatures may be necessary. |
| Competing side reactions. | Add the ketone and α-haloester slowly to the activated zinc suspension to maintain a low concentration of the reactants and minimize side reactions. |
Quantitative Data Summary
| Synthetic Route | Typical Yield Range (%) | Major Potential Side Products | Key Factors Influencing Yield |
| Arndt-Eistert Homologation | 50 - 80 | α-chloromethyl ketone | Purity of reagents, efficiency of Wolff rearrangement catalyst. |
| Malonic Ester Synthesis | 40 - 60 | Dialkylated malonic ester, elimination products | Steric hindrance of the alkyl halide, reaction conditions. |
| Reformatsky Reaction | 60 - 90 | Aldol condensation products | Activation of zinc, anhydrous conditions. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of this compound.
Protocol 1: Arndt-Eistert Homologation of 1-Adamantanecarboxylic Acid
-
Acid Chloride Formation: 1-Adamantanecarboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 1-adamantanecarbonyl chloride.
-
Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether) and cooled to 0°C. A solution of diazomethane (or trimethylsilyldiazomethane) in the same solvent is added portion-wise until the yellow color of diazomethane persists. The reaction is stirred at 0°C for a few hours.[2]
-
Wolff Rearrangement and Hydrolysis: A suspension of silver oxide (Ag₂O) or a solution of silver benzoate in a suitable solvent is added to the diazoketone solution. The mixture is then heated or irradiated with UV light to induce the Wolff rearrangement. After the rearrangement is complete, water is added to hydrolyze the resulting ketene to this compound.[2] The product is then isolated and purified by crystallization or chromatography.
Protocol 2: Malonic Ester Synthesis with 1-(Bromomethyl)adamantane
-
Enolate Formation: Sodium metal is dissolved in absolute ethanol to form a solution of sodium ethoxide. Diethyl malonate is then added dropwise to the cooled ethoxide solution to form the sodium salt of diethyl malonate.
-
Alkylation: A solution of 1-(bromomethyl)adamantane in a suitable solvent (e.g., ethanol or DMF) is added to the enolate solution. The mixture is heated to reflux for several hours to facilitate the SN2 reaction.[4]
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled, and an aqueous solution of a strong base (e.g., NaOH) is added. The mixture is heated to reflux to hydrolyze the ester groups. The resulting solution is acidified with a strong acid (e.g., HCl) and heated to induce decarboxylation, yielding this compound.[4] The product is then isolated and purified.
Protocol 3: Reformatsky Reaction with 1-Adamantyl Methyl Ketone
-
Zinc Activation: Zinc dust is activated by stirring with a catalytic amount of iodine in an anhydrous solvent (e.g., THF or diethyl ether) until the color of the iodine disappears.
-
Reaction: A solution of 1-adamantyl methyl ketone and ethyl bromoacetate in the same anhydrous solvent is added dropwise to the suspension of activated zinc. The mixture is heated to reflux to initiate and sustain the reaction.[7]
-
Work-up and Dehydration: After the reaction is complete, the mixture is cooled and quenched with an acidic aqueous solution (e.g., dilute H₂SO₄ or aqueous NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting β-hydroxy ester can be dehydrated to the α,β-unsaturated ester by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) and heat.
-
Reduction: The α,β-unsaturated ester is then reduced to the saturated propanoic acid derivative using a standard method such as catalytic hydrogenation (H₂/Pd-C).
Visualizations
Logical Flow of Synthetic Routes
Caption: Overview of potential synthetic routes to this compound.
Troubleshooting Logic for Malonic Ester Synthesis
Caption: Troubleshooting workflow for the malonic ester synthesis of this compound.
Side Reaction Pathways in Arndt-Eistert Synthesis
Caption: Desired vs. side reaction pathway in the Arndt-Eistert synthesis.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Esterification of Propanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the esterification of propanoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2][3] | Water Removal: Implement methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux, adding molecular sieves to the reaction mixture, or performing the reaction under vacuum.[2][4] Excess Reactant: Use a large excess of the alcohol, which serves as both a reactant and a solvent, to drive the reaction towards the ester product.[1][5] Increasing the molar ratio of alcohol to acid has been shown to increase the reaction rate and yield.[6][7] |
| Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack.[3][5] | Catalyst Choice and Concentration: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[5] Ensure an adequate amount of catalyst is used; however, excessive amounts can lead to side reactions like alcohol dehydration.[6][7] Studies have shown that increasing the catalyst to acid molar ratio can increase the reaction rate, though the effect on final yield may plateau.[6] | |
| Low Reaction Temperature: The rate of esterification is temperature-dependent. | Optimize Temperature: Heating the reaction mixture, typically to the reflux temperature of the alcohol, increases the reaction rate.[8] For the synthesis of n-propyl propanoate, a temperature of 65°C resulted in a high yield.[6][7] | |
| Slow Reaction Rate | Steric Hindrance: The structure of the alcohol can affect the reaction rate. | Alcohol Selection: Primary alcohols react faster than secondary alcohols, and tertiary alcohols are generally not suitable as they are prone to elimination.[3][7] The descending order of reactivity for alcohols with propanoic acid is 1-butanol > 1-propanol > ethanol > 2-propanol.[6][7] |
| Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slow reaction rates. | Ensure Proper Agitation: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. | |
| Significant Side-Product Formation | Alcohol Dehydration: In the presence of a strong acid catalyst and heat, alcohols can dehydrate to form alkenes or ethers.[6][7] | Moderate Reaction Conditions: Avoid excessively high temperatures.[5] Use the optimal amount of catalyst, as an excess can promote side reactions.[6][7] |
| Difficulty in Product Purification | Presence of Unreacted Propanoic Acid: Incomplete reaction will leave unreacted starting material. | Work-up Procedure: During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any unreacted propanoic acid.[8] |
| Residual Catalyst: The acid catalyst must be removed from the final product. | Neutralization and Washing: Neutralize the reaction mixture with a base and wash the organic layer with water to remove the catalyst and any water-soluble byproducts. | |
| Azeotrope Formation: The ester may form an azeotrope with water or the alcohol, making separation by simple distillation difficult. | Extraction and Drying: After washing, dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate before the final distillation. For industrial processes, extractive distillation may be employed.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the esterification of propanoic acid?
A1: Strong Brønsted acids are the most common catalysts for Fischer esterification. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5] Lewis acids can also be used.[2] For some applications, solid acid catalysts like clay-supported heteropolyacids are being explored.[10]
Q2: What is the general mechanism of Fischer esterification?
A2: The Fischer esterification is a nucleophilic acyl substitution reaction that proceeds through the following steps:[5]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the propanoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
Q3: How does the choice of alcohol affect the esterification of propanoic acid?
A3: The structure of the alcohol significantly impacts the reaction rate due to steric effects. Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[3][7] For lower monohydric alcohols, the reactivity with propanoic acid follows the order: 1-butanol > 1-propanol > ethanol > 2-propanol.[6][7]
Q4: Can I perform the esterification without a solvent?
A4: Yes, it is common to use a large excess of the alcohol reactant, which then also serves as the solvent.[1][5]
Q5: What are some alternative methods to Fischer esterification for synthesizing propanoate esters?
A5: While Fischer esterification is common, other methods can be used, particularly if the substrates are sensitive to strong acids. These include reacting the alcohol with an acyl chloride or acid anhydride derived from propanoic acid.[5] Enzymatic esterification using lipases is another alternative, especially for producing specialty esters.[4]
Data Presentation
Table 1: Effect of Molar Ratio of Reactants on Propyl Propanoate Yield
| Molar Ratio (Propanoic Acid:1-Propanol) | Temperature (°C) | Catalyst (H₂SO₄) Molar Ratio to Acid | Reaction Time (min) | Propanoic Acid Conversion (%) |
| 1:2.5 | 45 | 0.20 | 120 | ~75[6] |
| 1:5 | 45 | 0.20 | 120 | ~85[6] |
| 1:10 | 45 | 0.20 | 120 | ~90[6] |
| 1:10 | 65 | 0.20 | 210 | 96.9[6][7] |
Table 2: Effect of Temperature on Propanoic Acid Conversion
Conditions: Propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20.[6]
| Temperature (°C) | Reaction Time (min) | Propanoic Acid Conversion (%) |
| 35 | 30 | 42.3[6][7] |
| 65 | 30 | 85.6[6][7] |
| 35 | 210 | 83.7[6][7] |
| 65 | 210 | 96.9[6][7] |
Table 3: Effect of Catalyst Concentration on Propanoic Acid Conversion
Conditions: Propanoic acid/1-propanol molar ratio of 1/10; Temperature 45°C.[6]
| Molar Ratio (Acid:H₂SO₄) | Reaction Time (min) | Propanoic Acid Conversion (%) |
| 1:0.06 | 30 | ~50[6] |
| 1:0.11 | 30 | ~70[6] |
| 1:0.15 | 30 | ~80[6] |
| 1:0.20 | 30 | ~82[6] |
| 1:0.20 | 210 | ~92[6] |
Experimental Protocols
Protocol 1: Synthesis of n-Propyl Propanoate via Fischer Esterification
This protocol is a general procedure for the synthesis of n-propyl propanoate.
Materials:
-
Propanoic acid
-
1-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine propanoic acid and an excess of 1-propanol (e.g., a 1:10 molar ratio).[6]
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (the boiling point of 1-propanol is approximately 97°C) for a specified time (e.g., 2-4 hours).[8] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the unreacted propanoic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with water and then with brine.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and purify the crude propyl propanoate by distillation.[9] Collect the fraction boiling at the literature value for propyl propanoate (approximately 122-124°C).[11]
Visualizations
Caption: Troubleshooting workflow for low esterification yield.
Caption: Key steps in the Fischer esterification mechanism.
References
- 1. byjus.com [byjus.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN1325464C - Method for preparing and purifying propyl acetate - Google Patents [patents.google.com]
- 10. Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
Troubleshooting low yield in amide coupling with hindered carboxylic acids
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, particularly when dealing with sterically hindered carboxylic acids. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with a hindered carboxylic acid is resulting in low or no yield. What are the common causes?
Several factors can contribute to poor outcomes in amide coupling reactions involving sterically demanding substrates. The primary reasons often involve:
-
Incomplete Carboxylic Acid Activation: The bulky nature of the carboxylic acid can hinder the approach of the coupling reagent, leading to inefficient activation. Standard reagents like DCC and EDC are often not potent enough for these challenging substrates.[1]
-
Reduced Nucleophilicity of the Amine: Steric hindrance on the amine component can also significantly slow down the reaction by making the amine a less effective nucleophile.[1]
-
Steric Hindrance at the Reaction Center: The combination of bulky groups on both the carboxylic acid and the amine can physically block the formation of the tetrahedral intermediate required for amide bond formation.[1][2]
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[2]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate back to the starting carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[2]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, base, and reaction time are critical and may need to be optimized for hindered systems.[2]
Q2: Which coupling reagents are most effective for sterically hindered carboxylic acids?
For sterically hindered substrates, more powerful coupling reagents are generally required. Onium-salt-based reagents and those that generate highly reactive acyl fluorides are often the preferred choices.[1][3]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation uronium salt that offers comparable efficiency to HATU with improved safety and solubility profiles.[1][4]
-
Phosphonium Salts: PyBOP and PyAOP are powerful coupling reagents, with PyAOP often showing higher yields.[1] An advantage of phosphonium salts is that they do not react with the free amine, which can be an issue with uronium salts if used in excess.[5]
-
Acyl Fluoride Precursors: Reagents like TFFH and BTFFH allow for the in situ generation of acyl fluorides.[3][6] Acyl fluorides are small and highly reactive, making them particularly effective for coupling extremely hindered substrates where other methods fail.[6]
Q3: How can I optimize my reaction conditions to improve the yield for a hindered amide coupling?
Optimizing reaction conditions is crucial when dealing with challenging substrates. Consider the following adjustments:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier associated with steric hindrance. Microwave heating has been shown to be particularly effective in accelerating these reactions.[3]
-
Solvent: The choice of solvent can impact reagent solubility and reaction rates. DMF is a common choice, but more disruptive solvents like NMP or mixtures of DMF/DCM can be beneficial, especially if aggregation of hydrophobic starting materials is an issue.[1]
-
Base: A non-nucleophilic, hindered base is essential to prevent side reactions and to neutralize acids formed during the reaction. Diisopropylethylamine (DIPEA) is widely used, but for reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[1][4]
-
Reaction Time: Hindered couplings are often slow. Extending the reaction time, from a few hours to 24 hours or more, may be necessary to achieve a reasonable conversion.[1]
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over potential decomposition pathways of the activated intermediate.[3]
Q4: I am observing significant side reactions, such as racemization. How can I minimize them?
Racemization, the loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid, is a major concern in amide coupling.[1][7] To suppress it:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) , 1-hydroxy-7-azabenzotriazole (HOAt) , or OxymaPure is critical.[1] These additives form active esters that are less prone to racemization than the intermediates formed by the coupling reagent alone. HOAt and OxymaPure are generally considered superior to HOBt in preventing racemization.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can help to minimize the rate of racemization.[2]
-
Choose the Right Reagent: Phosphonium-based reagents like PyBOP and PyAOP are often associated with lower levels of racemization compared to some uronium salts.[1]
-
Control the Base: Use of a weaker base, such as NMM or collidine, can reduce the propensity for racemization.[1]
Q5: Are there alternative strategies if standard coupling reagents fail?
Yes. If traditional coupling methods are unsuccessful, you can increase the reactivity of the carboxylic acid by converting it to a more reactive species:
-
Acyl Fluoride Formation: As mentioned, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH is a highly effective strategy for hindered systems.[6]
-
Acid Chloride Formation: The carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride .[3] The resulting acid chloride is highly electrophilic and will react with the amine, often in the presence of a non-nucleophilic base. This method can be harsh and may not be suitable for substrates with sensitive functional groups.
Data Presentation: Coupling Reagent Performance
The following table summarizes the reported yields for the coupling of various sterically hindered substrates using different methodologies. This data can help guide your choice of reagents.
| Carboxylic Acid | Amine | Coupling Method | Yield (%) | Reference |
| Diphenylacetic acid | Diisopropylamine | TaCl₅-based | 20% | [6] |
| Diphenylacetic acid | Diisopropylamine | DCC | 0% | [6] |
| Triphenylacetic acid | Propargylamine | BTFFH | 92% | [6] |
| Triphenylacetic acid | tert-Butylamine | BTFFH | 89% | [6] |
| Octanoic acid | tert-Pentylamine | XtalFluor-E | 8% | [6] |
| Octanoic acid | tert-Pentylamine | BTFFH | 91% | [6] |
| Pivalic acid | Benzylamine | B(OCH₂CF₃)₃ | 80% | [8][9] |
| Boc-Phe- (NMe)Aib-OH | H-Phe-OBzl | HBTU (excess) | >80% | [10] |
| Boc-Phe- (NMe)Aib-OH | H-Phe-OBzl | PyBroP (excess) | >80% | [10] |
| Boc-Phe- (NMe)Aib-OH | H-Phe-OBzl | Pivaloyl Anhydride | <10% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered substrates, heating may be required.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via in situ Acyl Fluoride Generation (BTFFH)
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM or DMF.
-
Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.0-1.2 equivalents) to the solution containing the acyl fluoride.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and heating (e.g., 80 °C) may be necessary.[6]
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Caption: Guide for selecting a coupling reagent based on steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Adamantane-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of adamantane-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my adamantane-containing compound poorly soluble in common laboratory solvents?
A1: Adamantane and its derivatives are typically highly lipophilic and nonpolar due to the cage-like hydrocarbon structure. This leads to poor solubility in polar solvents like water and alcohols.[1][2] However, they generally exhibit good solubility in nonpolar organic solvents such as benzene, hexane, and chloroform.[1][2] The introduction of polar functional groups, like hydroxyls in adamantane-1,4-diol, can increase polarity and enhance solubility in polar aprotic solvents like DMSO and DMF.[3]
Q2: I'm having difficulty visualizing my adamantane compound on a TLC plate. What can I do?
A2: Many adamantane derivatives lack a UV chromophore, making them invisible under a standard UV lamp.[2] To visualize these compounds, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is a versatile option that reacts with many organic compounds, appearing as yellow-brown spots on a purple background.[2] An iodine chamber is another effective and simple method for visualization.[2]
Q3: My ¹H NMR spectrum of a substituted adamantane is complex and difficult to interpret. Why is this?
A3: The rigid, cage-like structure of adamantane often results in complex splitting patterns and overlapping signals in ¹H NMR spectra, particularly for substituted derivatives.[4] Protons on the adamantane core can have very similar chemical environments, leading to multiplets that are challenging to resolve, especially at lower magnetic field strengths.[4][5] Using a higher field NMR spectrometer (e.g., 300 MHz or higher) can improve signal dispersion and resolution.[6]
Q4: The quaternary carbon signals in my ¹³C NMR spectrum are very weak. How can I improve them?
A4: Quaternary carbons lack attached protons, which results in a weaker signal in ¹³C NMR due to the absence of the Nuclear Overhauser Effect (NOE) and longer relaxation times.[4] To enhance the signal-to-noise ratio for these carbons, you can increase the number of scans and lengthen the relaxation delay (d1) during acquisition.[4]
Q5: I am struggling to obtain high-quality crystals of my adamantane derivative for X-ray crystallography. What are some common issues?
A5: The high symmetry and lipophilicity of the adamantane cage can lead to challenges in crystal packing and may result in disordered structures.[7][8] Lipophilic aggregation can also occur, which may hinder the formation of single crystals suitable for diffraction.[9][10] Experimenting with a wide range of crystallization solvents and conditions, including co-crystallization with other molecules, may be necessary to achieve suitable crystals.[9][11]
Troubleshooting Guides
Purification
Challenge: Low recovery or contamination during sublimation.
| Problem | Potential Cause | Suggested Solution(s) |
| Low Recovery | Temperature is too low. | Gradually increase the heating temperature. |
| Insufficient vacuum. | Check for leaks in the sublimation apparatus and ensure the vacuum pump is functioning optimally. | |
| Sublimation time is too short. | Extend the duration of the sublimation process. | |
| Contamination with Starting Material | Similar vapor pressures of product and starting material. | Attempt sublimation at a lower temperature with a higher vacuum. Consider alternative purification methods like recrystallization or column chromatography.[2] |
| No Sublimation Observed | Compound has low volatility. | Ensure the temperature and vacuum are appropriate for the compound's properties. If the compound is not sufficiently volatile, other purification methods should be used.[2] |
Analytical Techniques
Challenge: Issues in NMR Spectroscopy.
| Problem | Potential Cause | Suggested Solution(s) |
| Overlapping Peaks in ¹H NMR | Similar chemical environments of protons.[4] | Use a higher field NMR spectrometer for better signal dispersion.[6] Try a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) as solvent effects can alter chemical shifts.[12] |
| Broad Peaks | Poor shimming. | Re-shim the spectrometer. |
| Sample is not homogenous or is too concentrated.[12] | Ensure the sample is fully dissolved. Dilute the sample if it is too concentrated. | |
| Identifying -OH or -NH Protons | Exchangeable protons can be broad and their position variable. | Perform a D₂O shake experiment. The peak corresponding to the exchangeable proton will disappear.[12] |
Challenge: Difficulties in Mass Spectrometry.
| Problem | Potential Cause | Suggested Solution(s) |
| Poor Ionization | The compound may not ionize efficiently with the chosen method (e.g., ESI). | Try alternative ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI). |
| Inaccurate Quantification | Matrix effects from biological samples can suppress or enhance the signal.[13] | Utilize a stable isotope-labeled internal standard, such as Adamantane-d16, to compensate for matrix effects and other sources of variability.[14] |
| Complex Fragmentation Patterns | The rigid adamantane cage can lead to characteristic fragmentation pathways.[15][16] | Analyze the fragmentation pattern to identify characteristic losses which can aid in structure elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm elemental composition. |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis of Adamantane Derivatives
This protocol provides a standardized method for obtaining high-quality NMR spectra of adamantane-containing compounds.[6]
1. Sample Preparation:
- Dissolve 5-10 mg of the adamantane compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and depends on the compound's solubility.[6]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[6]
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (≥300 MHz) for optimal signal resolution.[6]
- Tune and match the probe for ¹H and ¹³C frequencies.
- Shim the magnetic field to achieve the best possible homogeneity, resulting in sharp spectral lines.[6]
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical Parameters:
- Pulse Angle: 30-45°
- Spectral Width: 10-15 ppm
- Relaxation Delay: 1-2 seconds
- Number of Scans: Sufficient to achieve a good signal-to-noise ratio.[6]
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical Parameters:
- Pulse Angle: 30-45°
- Spectral Width: 200-220 ppm
- Relaxation Delay: 2-5 seconds (longer delay is needed for quaternary carbons).[6]
- Number of Scans: Typically higher than for ¹H NMR to achieve adequate signal-to-noise.
5. Data Processing and Analysis:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Reference the spectra using the internal standard.
- Analyze chemical shifts, coupling constants, and integrations to elucidate the structure. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) may be required.[6]
Protocol 2: Quantification of Adamantane-Containing Drugs in Plasma by LC-MS/MS
This protocol describes a general method for quantifying adamantane derivatives in a biological matrix using a stable isotope-labeled internal standard.[13][14]
1. Materials:
- Human plasma (or other biological matrix)
- Analytical standard of the adamantane drug
- Adamantane-d16 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
2. Sample Preparation:
- Prepare a stock solution of the adamantane drug and the Adamantane-d16 IS (e.g., 1 mg/mL in methanol).
- Create a series of calibration standards by spiking known concentrations of the drug into blank plasma.
- Prepare a working solution of the IS (e.g., 100 ng/mL in ACN).
- To 50 µL of each standard, quality control, or unknown plasma sample, add 150 µL of the IS working solution to precipitate proteins.[13]
- Vortex mix and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vial for analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reverse-phase column.
- Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry (MS):
- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
- Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific analyte and IS.
- Set up Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the IS.
4. Data Analysis:
- Integrate the peak areas for the analyte and the IS.
- Calculate the peak area ratio of the analyte to the IS.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for the quantification of adamantane derivatives.
Caption: Memantine's mechanism of action as an NMDA receptor antagonist.
Caption: Troubleshooting logic for adamantane compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
Scaling up the synthesis of 3-(1-Adamantyl)propanoic acid for research
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-(1-Adamantyl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: While various methods can be envisioned for the synthesis of this compound, two common and scalable approaches are the Malonic Ester Synthesis and the Ritter Reaction followed by hydrolysis. The Malonic Ester Synthesis offers a robust and high-yielding pathway by reacting a 1-adamantylalkyl halide with a malonate ester, followed by hydrolysis and decarboxylation. The Ritter reaction provides an alternative route involving the reaction of an adamantyl alcohol or halide with acrylonitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Common challenges in scaling up adamantane chemistry include the potential for low solubility of adamantane-containing intermediates, the need for careful temperature control during exothermic reactions, and the management of byproducts that can complicate purification. For the Malonic Ester Synthesis, ensuring complete reaction during the alkylation and hydrolysis steps is crucial for obtaining high purity and yield on a larger scale.
Q3: How can I purify the final this compound product on a large scale?
A3: Large-scale purification of this compound can typically be achieved through recrystallization. Common solvent systems for recrystallization include mixed solvents like methanol/water or ethanol/water. The choice of solvent will depend on the impurity profile of the crude product. Column chromatography is generally less practical for large-scale purification of the final product but can be useful for purifying intermediates if necessary.
Q4: What are the expected byproducts in the Malonic Ester Synthesis of this compound?
A4: Potential byproducts include unreacted starting materials (diethyl malonate and 1-(bromomethyl)adamantane), the dialkylated malonic ester, and partially hydrolyzed intermediates. The formation of the dialkylated product can be minimized by using a slight excess of the malonic ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete alkylation of diethyl malonate. | Ensure the use of a strong, anhydrous base (e.g., sodium ethoxide) and a dry, aprotic solvent. Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting halide. |
| Incomplete hydrolysis of the diethyl 2-(adamantan-1-ylmethyl)malonate intermediate. | Increase the reaction time and/or temperature for the saponification step. Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used. | |
| Incomplete decarboxylation. | Ensure the reaction mixture is sufficiently acidified and heated to the required temperature for decarboxylation to proceed to completion. | |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. For purification, recrystallization from an appropriate solvent system is recommended. A pre-purification step, such as a wash with a dilute base to remove any unreacted malonic acid derivatives, may be beneficial. |
| Reaction stalls during alkylation | Deactivation of the base by moisture. | Use freshly prepared sodium ethoxide or ensure commercial sources are handled under strictly anhydrous conditions. Dry all glassware and solvents thoroughly before use. |
| Steric hindrance from the bulky adamantyl group. | While 1-(bromomethyl)adamantane is a primary halide, the adamantyl group is bulky. A more polar aprotic solvent like DMF may improve reaction rates compared to less polar solvents like THF. |
Data Presentation: Synthesis Scale Comparison
The following table summarizes typical quantitative data for the synthesis of this compound via the Malonic Ester Synthesis at two different scales.
| Parameter | Research Scale (10 g) | Scaled-Up (100 g) |
| 1-(Bromomethyl)adamantane | 10.0 g | 100.0 g |
| Diethyl malonate | 7.4 g | 74.0 g |
| Sodium Ethoxide | 3.1 g | 31.0 g |
| Ethanol (solvent) | 100 mL | 1 L |
| Alkylation Reaction Time | 6 hours | 8-10 hours |
| 5M NaOH (for hydrolysis) | 40 mL | 400 mL |
| Hydrolysis Reaction Time | 4 hours | 6 hours |
| Concentrated HCl (for acidification) | ~20 mL | ~200 mL |
| Typical Yield | 7.5 - 8.5 g | 75 - 85 g |
| Purity (after recrystallization) | >98% | >98% |
Experimental Protocol: Malonic Ester Synthesis
This protocol details the synthesis of this compound from 1-(bromomethyl)adamantane.
Step 1: Alkylation
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the stirred solution at room temperature.
-
After the addition is complete, add a solution of 1-(bromomethyl)adamantane in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for the specified time, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(adamantan-1-ylmethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(adamantan-1-ylmethyl)malonate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to saponify the esters.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
A precipitate of 2-(adamantan-1-ylmethyl)malonic acid will form.
-
Heat the acidified mixture to reflux to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Continue heating until gas evolution ceases.
-
Cool the mixture to room temperature, and the crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Stability issues of 3-(1-Adamantyl)propanoic acid under different conditions
Welcome to the technical support center for 3-(1-Adamantyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound due to improper storage or handling. | Store the solid compound in a cool, dry place, protected from light in a tightly sealed container. For solutions, prepare them fresh and use them promptly. Avoid prolonged exposure to ambient light and temperature. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Common degradation pathways include oxidation of the adamantane cage or decarboxylation. |
| Low assay values or loss of potency. | Significant degradation of the active compound. | Re-evaluate the experimental conditions. If working in solution, assess the pH and solvent compatibility. For long-term experiments, consider conducting stability studies at predefined time points. |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition/temperature. | Determine the solubility of this compound in your specific solvent system at the experimental temperature. Use of co-solvents may be necessary, but their reactivity should be assessed. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, away from direct sunlight, and in a tightly sealed container to prevent moisture absorption and photodegradation.[1]
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: Based on studies of structurally similar adamantane derivatives, this compound is expected to be relatively stable in neutral and acidic aqueous solutions.[2][3] In strongly basic conditions, the carboxylate salt will form, which is generally stable. However, prolonged exposure to extreme pH and elevated temperatures may lead to degradation.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is limited, compounds containing an adamantane cage can undergo degradation upon exposure to UV light.[1][4] It is recommended to protect solutions and solid samples from light, especially during long-term experiments. Forced degradation studies under ICH Q1B guidelines are advised to determine its intrinsic photostability.[5][6][7][8][9]
Q4: What are the likely degradation products of this compound?
A4: Potential degradation pathways include:
-
Oxidation: Hydroxylation of the adamantane cage at the tertiary carbon atoms.
-
Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress, to form 1-propyladamantane.
-
Photodegradation: Fragmentation of the adamantane cage under high-energy UV irradiation, potentially yielding smaller hydrocarbon fragments.[4]
Q5: What solvents are recommended for preparing solutions of this compound?
A5: Due to its lipophilic adamantane moiety, this compound has better solubility in organic solvents than in water. Common solvents include methanol, ethanol, DMSO, and DMF. The choice of solvent should be guided by the specific requirements of your experiment and its compatibility with the compound. It is crucial to avoid solvents that may react with the carboxylic acid group (e.g., highly reactive alcohols at elevated temperatures without appropriate catalysts).
Quantitative Stability Data Summary
The following tables summarize the expected stability of this compound under various stress conditions based on general principles of chemical stability and data from related adamantane compounds. Note: This data is illustrative and should be confirmed by experimental studies for your specific application.
Table 1: Hydrolytic Stability (in aqueous buffers at 40°C for 7 days)
| pH | Expected Degradation (%) | Potential Degradation Products |
| 2.0 (Acidic) | < 2% | Minimal degradation |
| 7.0 (Neutral) | < 1% | Minimal degradation |
| 9.0 (Basic) | < 3% | Minimal degradation |
Table 2: Thermal Stability (Solid State)
| Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| 60°C | 14 days | < 2% | Minimal degradation |
| 80°C | 7 days | 5 - 10% | Decarboxylation products |
| >150°C | - | Significant | Decarboxylation and fragmentation |
Table 3: Photostability (Solid State, ICH Q1B Option II)
| Condition | Duration | Expected Degradation (%) | Potential Degradation Products |
| Visible Light (1.2 million lux hours) | As per ICH Q1B | < 5% | Oxidative products |
| UV-A Light (200 watt hours/m²) | As per ICH Q1B | 5 - 15% | Oxidative and cage-fragmented products |
Table 4: Oxidative Stability (in solution with 3% H₂O₂ at room temperature for 24 hours)
| Solvent | Expected Degradation (%) | Potential Degradation Products |
| Methanol/Water (1:1) | 10 - 20% | Hydroxylated adamantane derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.[2][3][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (in solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (solid): Expose the solid compound to 80°C in an oven for 7 days.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6][7][8][9] A control sample should be protected from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and identify the emergence of new peaks.
-
Characterize significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. sgs.com [sgs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caronscientific.com [caronscientific.com]
- 10. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to 3-(1-Adamantyl)propanoic Acid and Other Adamantane Carboxylic Acids for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties and biological activities of adamantane-based carboxylic acids, supported by experimental data, to inform research and development in medicinal chemistry.
The adamantane cage, a rigid and lipophilic three-dimensional structure, is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. Carboxylic acid derivatives of adamantane have emerged as a promising class of compounds with diverse biological activities, including antiviral, antidiabetic, and anticancer effects. This guide provides a comparative overview of 3-(1-Adamantyl)propanoic acid and other adamantane carboxylic acids, focusing on their physicochemical characteristics and performance in relevant biological assays to aid researchers and drug development professionals in their endeavors.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of adamantane carboxylic acids, such as lipophilicity (LogP), acidity (pKa), and melting point, are crucial determinants of their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately their biological activity. A comparison of these properties for this compound, 1-adamantanecarboxylic acid, and 2-adamantanecarboxylic acid is presented below. It is important to note that some of the available data is based on predictions and may vary from experimental values.
| Property | This compound | 1-Adamantanecarboxylic Acid | 2-Adamantanecarboxylic Acid |
| Molecular Formula | C₁₃H₂₀O₂[1] | C₁₁H₁₆O₂[2] | C₁₁H₁₆O₂[3] |
| Molecular Weight ( g/mol ) | 208.30[1] | 180.24[2] | 180.24[3] |
| Melting Point (°C) | 147-149[1][4] | 172-174[5] | No data available |
| Boiling Point (°C) | 333.9 ± 10.0 (Predicted)[1][4] | 253.08 (Rough estimate)[5] | No data available |
| Density (g/cm³) | 1.138 ± 0.06 (Predicted)[1][4] | 0.9976 (Rough estimate)[5] | No data available |
| pKa | 4.88 ± 0.10 (Predicted)[4] | 4.86 ± 0.20 (Predicted)[5] | No data available |
| LogP | 3.06760 (Predicted)[1] | No data available | No data available |
| Solubility | Slightly soluble in water; Soluble in ethanol and dimethylformamide[4] | Insoluble in water; Soluble in ethanol, chloroform, and dichloromethane[5] | No data available |
Biological Activity: Focus on DGAT1 Inhibition
A significant area of investigation for adamantane carboxylic acid derivatives is their potential as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[6][7] A 2015 study by Lee et al. explored a series of adamantane carboxylic acid derivatives as DGAT1 inhibitors, providing valuable structure-activity relationship (SAR) insights.[6] While this study did not specifically evaluate this compound, it offers a benchmark for the potential of this class of compounds.
The following table summarizes the in vitro DGAT1 inhibitory activity of selected adamantane carboxylic acid derivatives from the study.
| Compound | Structure | hDGAT1 IC₅₀ (nM) | mDGAT1 IC₅₀ (nM) |
| Compound 1 | Adamantane-1-carboxylic acid | >10000 | >10000 |
| Compound 43c | (E)-3-(4-((1s,3R,5S)-adamantan-1-yl)phenyl)acrylic acid | 5 | 5 |
Data sourced from Lee et al., Eur J Med Chem. 2015.[6]
The data clearly indicates that the adamantane-1-carboxylic acid core itself possesses weak inhibitory activity against DGAT1. However, appropriate derivatization, as seen in compound 43c, can lead to highly potent inhibitors.[6] The propanoic acid linker in this compound presents an interesting structural variation that warrants investigation within this context.
Experimental Protocols
Synthesis of Adamantane Carboxylic Acids
Synthesis of 1-Adamantanecarboxylic Acid:
A common method for the synthesis of 1-adamantanecarboxylic acid is the Koch-Haaf reaction, which involves the carboxylation of adamantane.
-
Materials: Adamantane, tert-butyl alcohol, 98-100% formic acid, 96% sulfuric acid, carbon tetrachloride, crushed ice, 15N aqueous ammonia, acetone, 12N hydrochloric acid, chloroform, anhydrous sodium sulfate, methanol.
-
Procedure:
-
A mixture of adamantane in carbon tetrachloride and 96% sulfuric acid is prepared and cooled.
-
A solution of tert-butyl alcohol in formic acid is added dropwise while maintaining the temperature at 17-25°C.
-
The reaction mixture is stirred and then poured onto crushed ice.
-
The crude product is extracted and treated with aqueous ammonia to precipitate the ammonium salt of 1-adamantanecarboxylic acid, separating it from acid impurities.
-
The ammonium salt is then acidified with hydrochloric acid.
-
The resulting crude 1-adamantanecarboxylic acid is extracted with chloroform, dried, and evaporated.
-
The crude product is recrystallized from a mixture of methanol and water to yield pure 1-adamantanecarboxylic acid.
-
Synthesis of 2-Adamantanecarboxylic Acid:
The synthesis of 2-adamantanecarboxylic acid typically starts from 2-adamantanone.
-
Materials: 2-Adamantanone, trimethylsulfoxonium iodide, potassium hydroxide, and reagents for acid-catalyzed oxirane ring opening and subsequent oxidation of the aldehyde.
-
Procedure:
-
2-Adamantanone undergoes the Corey-Chaykovsky reaction with trimethylsulfoxonium iodide in the presence of a base to form the corresponding epoxide.
-
The epoxide ring is then opened under acidic conditions to yield an aldehyde.
-
The resulting aldehyde is oxidized to the carboxylic acid to give 2-adamantanecarboxylic acid.
-
In Vitro DGAT1 Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against DGAT1.
-
Materials: Human and mouse DGAT1 enzymes, buffer solution (e.g., Tris-HCl), [³H]oleoyl-CoA, 1,2-dioleoylglycerol, test compounds, scintillation cocktail, and a scintillation counter.
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
The DGAT1 enzyme is pre-incubated with the test compound for a specified time.
-
The enzymatic reaction is initiated by adding the substrates, [³H]oleoyl-CoA and 1,2-dioleoylglycerol.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The radiolabeled triglyceride product is separated from the unreacted substrate.
-
The amount of radioactivity in the product is measured using a scintillation counter.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[6][8]
-
Signaling Pathways and Experimental Workflows
The development of novel therapeutic agents from adamantane carboxylic acids follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation. The biological activity of these compounds, such as the inhibition of DGAT1, impacts specific signaling pathways involved in metabolic regulation.
Caption: A generalized workflow for drug discovery and development.
The inhibition of DGAT1 by adamantane carboxylic acid derivatives directly interferes with the final step of triglyceride synthesis, a critical pathway in energy storage and lipid metabolism.
Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.
Conclusion and Future Directions
Adamantane carboxylic acids represent a versatile scaffold for the development of novel therapeutics. While this compound remains a compound with underexplored biological potential, the existing data on other adamantane carboxylic acid derivatives, particularly in the context of DGAT1 inhibition, highlights a promising avenue for future research. The difference in the length of the alkyl chain between the adamantane cage and the carboxylic acid group, as seen in this compound compared to 1-adamantanecarboxylic acid, can significantly impact the molecule's conformation, lipophilicity, and interaction with biological targets.
Further research should focus on the direct comparative evaluation of this compound and other adamantane carboxylic acids in a panel of biological assays to elucidate clear structure-activity relationships. Such studies will be instrumental in guiding the rational design of next-generation adamantane-based drugs with enhanced potency, selectivity, and favorable ADME profiles for the treatment of metabolic and other diseases.
References
- 1. This compound | CAS#:16269-16-2 | Chemsrc [chemsrc.com]
- 2. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Adamantanecarboxylic acid | C11H16O2 | CID 303802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 16269-16-2 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 3-(1-Adamantyl)propanoic Acid and 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-(1-Adamantyl)propanoic acid and 1-adamantanecarboxylic acid. The presence of the bulky adamantyl group significantly influences the properties of these carboxylic acids. Understanding their relative reactivity is crucial for applications in drug design, polymer chemistry, and materials science, where the adamantane moiety is often incorporated to enhance lipophilicity, thermal stability, and metabolic resistance.
Executive Summary
Physicochemical Properties
A summary of the key physicochemical properties of the two acids is presented in Table 1. The predicted pKa value for this compound is slightly higher than that of 1-adamantanecarboxylic acid, suggesting it is a slightly weaker acid. This is consistent with the electron-donating nature of the adamantyl group, the effect of which is diminished over the propyl spacer.
| Property | 1-Adamantanecarboxylic Acid | This compound |
| CAS Number | 828-51-3[1][2] | 16269-16-2[3] |
| Molecular Formula | C₁₁H₁₆O₂[1][2] | C₁₃H₂₀O₂[3][4] |
| Molecular Weight | 180.24 g/mol [2][5] | 208.30 g/mol [4] |
| Melting Point | 172-174 °C[5][6] | 147-149 °C[3][7] |
| Boiling Point | ~253 °C (rough estimate)[6] | 333.9 °C at 760 mmHg[3] |
| pKa (Predicted) | ~4.86[6] | 4.88[7][8] |
| Appearance | White crystalline powder[1][5] | White crystalline needles[7] |
| Solubility | Soluble in chloroform, methanol; sparingly soluble in water.[1][5][6] | Soluble in ethanol, dimethylformamide; slightly soluble in water.[7] |
Theoretical Comparison of Reactivity
The reactivity of carboxylic acids in reactions such as esterification and amidation is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
1. Electronic Effects: The adamantyl group is known to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the carbonyl carbon, slightly reducing its electrophilicity and thus its reactivity towards nucleophiles. In 1-adamantanecarboxylic acid, this effect is more pronounced due to the direct attachment of the adamantyl cage to the carboxyl group. In this compound, the inductive effect is attenuated by the intervening three-carbon spacer.
2. Steric Effects: The most significant difference between the two molecules is the steric hindrance exerted by the bulky adamantyl group. In 1-adamantanecarboxylic acid, the adamantyl cage directly shields the carbonyl group, impeding the approach of nucleophiles. This steric hindrance is expected to significantly slow down the rate of reactions at the carboxyl group. In contrast, the propyl spacer in this compound positions the adamantyl group further away from the reaction center, leading to substantially less steric hindrance.
This difference in steric hindrance can be conceptualized through the following logical relationship:
Experimental Protocols
While direct comparative data is scarce, the following protocols outline how such a comparison could be performed.
Synthesis of this compound
A plausible synthetic route to this compound, adapted from procedures for similar compounds, is the malonic ester synthesis starting from 1-bromoadamantane.
Materials:
-
1-Bromoadamantane
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Alkylation: To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add a solution of 1-bromoadamantane in diethyl ether. Reflux the mixture for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Decarboxylation: Reflux the crude diethyl (1-adamantyl)malonate with a solution of potassium hydroxide in ethanol/water for 4 hours. After cooling, acidify the mixture with concentrated hydrochloric acid until no more precipitate forms.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield this compound.
Comparative Esterification with Methanol
This protocol describes a method for comparing the esterification rates of the two acids under identical conditions.
Materials:
-
1-Adamantanecarboxylic acid
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, place equimolar amounts (e.g., 1 mmol) of 1-adamantanecarboxylic acid and this compound. To each flask, add 10 mL of anhydrous methanol and a known amount of an internal standard.
-
Reaction Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask.
-
Monitoring: Heat the reactions at a constant temperature (e.g., 60 °C) and take aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Work-up of Aliquots: Quench each aliquot with cold water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the samples by gas chromatography (GC) to determine the ratio of the ester product to the internal standard. Plot the concentration of the ester product versus time to determine the reaction rates.
Comparative Amidation with Benzylamine
A similar approach can be used to compare the rates of amidation.
Materials:
-
1-Adamantanecarboxylic acid
-
This compound
-
Benzylamine
-
Thionyl chloride or a coupling agent like EDC/HOBt
-
Anhydrous dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., triphenylmethane)
Procedure:
-
Acid Chloride Formation (if using thionyl chloride): In separate flasks, treat equimolar amounts of each acid with an excess of thionyl chloride in anhydrous dichloromethane and reflux for 1 hour. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting acid chlorides in anhydrous dichloromethane and add a known amount of an internal standard. To each solution, add an equimolar amount of benzylamine at 0 °C.
-
Monitoring and Work-up: Follow a similar procedure as for the esterification, taking aliquots at regular intervals. Quench with 1 M HCl and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or GC to determine the reaction progress and compare the rates of amide formation.
The following diagram illustrates a generalized workflow for a comparative reactivity study.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive towards nucleophilic acyl substitution than 1-adamantanecarboxylic acid. This is primarily due to the significantly reduced steric hindrance around the carboxylic acid functionality afforded by the three-carbon spacer. While the electron-donating effect of the adamantyl group is slightly more pronounced in the case of 1-adamantanecarboxylic acid, the steric factor is expected to be the dominant determinant of reactivity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively verify this predicted difference in reactivity. Such data would be invaluable for the rational design of adamantane-containing molecules in various fields of chemical science.
References
- 1. CAS 828-51-3: 1-Adamantanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:16269-16-2 | Chemsrc [chemsrc.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 7. This compound CAS#: 16269-16-2 [m.chemicalbook.com]
- 8. This compound | 16269-16-2 [chemicalbook.com]
A Comparative Guide to the Biological Activity of Adamantane Derivatives with a Focus on 3-(1-Adamantyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable pharmacophore in medicinal chemistry. Its unique three-dimensional structure has been incorporated into a variety of molecules, leading to the development of drugs with diverse biological activities. This guide provides a comparative overview of the biological activities of prominent adamantane derivatives, with a particular focus on the potential, yet underexplored, profile of 3-(1-Adamantyl)propanoic acid. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage data from structurally related and well-characterized adamantane derivatives to provide a framework for its potential biological activities and to highlight areas for future research.
Antiviral Activity: Targeting Influenza A
Adamantane derivatives, most notably amantadine and rimantadine, were among the first synthetic antiviral drugs developed for the treatment and prophylaxis of influenza A virus infections. Their primary mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle responsible for uncoating the virus within the host cell.[1]
Comparative Antiviral Data
The following table summarizes the in vitro antiviral activity of several adamantane derivatives against various strains of influenza A virus. It is important to note that widespread resistance to amantadine and rimantadine has significantly limited their clinical use.[2]
| Compound | Virus Strain | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| Amantadine | A/H1N1 | Cytopathic Effect (CPE) Inhibition | MDCK | 1.1 | [3] |
| Rimantadine | Influenza A | Plaque Reduction | - | <1.0 µg/mL | [4] |
| Oseltamivir | A/H1N1 | Cytopathic Effect (CPE) Inhibition | MDCK | 0.49 | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MDCK (Madin-Darby Canine Kidney) cells are commonly used for influenza virus research.
While no specific antiviral data for this compound was identified, the activity of other adamantane carboxylic acid derivatives suggests that this class of compounds may warrant investigation for antiviral properties.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques in a cell culture.
Methodology:
-
Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 12-well plates.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with the virus dilutions and incubate for 1 hour to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound mixed with a semi-solid overlay (e.g., Avicel or agarose).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible.
-
Plaque Visualization and Counting: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.[5][6]
Experimental Workflow for Antiviral Plaque Reduction Assay
Caption: Workflow of the in vitro plaque reduction assay for antiviral activity.
Signaling Pathway: M2 Proton Channel Inhibition
The antiviral activity of amantadine and its analogs against influenza A is primarily due to the blockade of the M2 proton channel. This channel is essential for the virus to release its genetic material into the host cell.
Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.
Neuroprotective Activity: Modulating Glutamatergic Neurotransmission
Certain aminoadamantane derivatives, most notably memantine, exhibit neuroprotective properties by acting as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7][8] Overactivation of NMDA receptors by the neurotransmitter glutamate can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.[9] Memantine's low-affinity and rapid unblocking kinetics are thought to contribute to its clinical tolerability compared to other NMDA receptor antagonists.[10][11]
Comparative Neuroprotective Data
The following table presents the in vitro neuroprotective activity of memantine and amantadine.
| Compound | Assay Type | Cell Line/System | IC₅₀ (µM) | Reference |
| Memantine | NMDA-induced toxicity | Cultured neurons | 1.0 | [12] |
| Amantadine | NMDA-induced toxicity | Cultured neurons | >10 | [12] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the NMDA-induced toxic effect.
No specific neuroprotective data for this compound has been identified. However, given the known neuroprotective effects of other adamantane derivatives, this is a promising area for future investigation.
Experimental Protocol: NMDA Receptor Binding Assay
A common method to assess the interaction of a compound with the NMDA receptor is a radioligand binding assay using [³H]MK-801, a potent NMDA receptor channel blocker.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Assay Incubation: Incubate the membranes with a fixed concentration of [³H]MK-801 in the presence of glutamate and glycine (to open the channel) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀).[13]
Experimental Workflow for NMDA Receptor Binding Assay
Caption: Workflow of the [³H]MK-801 radioligand binding assay.
Signaling Pathway: NMDA Receptor Antagonism
Memantine acts as an uncompetitive open-channel blocker of the NMDA receptor, preventing excessive calcium influx and subsequent excitotoxicity.
Caption: Mechanism of NMDA receptor antagonism by memantine.
Other Potential Biological Activities
While antiviral and neuroprotective effects are the most well-documented activities for adamantane derivatives, research has also explored their potential in other therapeutic areas.
-
Antimicrobial Activity: Several studies have reported the synthesis of adamantane derivatives with activity against various bacterial and fungal strains. For instance, certain N-substituted phthalimides of adamantane have shown minimal inhibitory concentrations (MIC) against Staphylococcus aureus in the range of 0.022-0.05 µg/mL.[14] Other derivatives have demonstrated broad-spectrum antibacterial activity with MIC values ranging from 0.5 to 32 µg/mL.[15]
-
Anti-inflammatory Activity: The lipophilic nature of the adamantane moiety can enhance the anti-inflammatory properties of molecules. Some adamantane derivatives have been shown to possess anti-inflammatory activity comparable to diclofenac in mouse models of inflammation.[10]
Comparative Antimicrobial Data
The following table provides a snapshot of the antimicrobial activity of some adamantane derivatives.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-substituted phthalimides | Staphylococcus aureus | 0.022 - 0.05 | [14] |
| Hydrazide-hydrazones | Gram-positive bacteria | 62.5 - 1000 | [16] |
| Isothiourea derivatives | Gram-positive bacteria | 3.1 - 12.5 | [17] |
MIC (Minimal Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Conclusion and Future Directions
The adamantane scaffold has proven to be a versatile platform for the development of bioactive compounds, with established roles in antiviral and neuroprotective therapies. While a significant body of research exists for aminoadamantane derivatives like amantadine and memantine, the biological profile of other derivatives, including this compound, remains largely unexplored.
The data presented in this guide for well-characterized adamantane derivatives provides a valuable comparative context for predicting the potential activities of this compound. Its structural similarity to other bioactive adamantane compounds suggests that it may possess antiviral, neuroprotective, antimicrobial, or anti-inflammatory properties.
Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of in vitro and in vivo assays to elucidate their specific biological activities and mechanisms of action. Such studies would not only expand our understanding of the structure-activity relationships of adamantane-based compounds but could also lead to the discovery of novel therapeutic agents.
Experimental Protocols: General Assays
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC₅₀ (50% cytotoxic concentration) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[18][19]
GABA Receptor Binding Assay
To investigate potential interactions with the GABAergic system, a radioligand binding assay for the GABA-A receptor can be performed.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue.
-
Assay Incubation: Incubate the membranes with a radiolabeled GABA-A receptor ligand, such as [³H]muscimol, in the presence and absence of varying concentrations of the test compound.
-
Separation: Separate bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters by liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[20][21][22]
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple Combination of Oseltamivir, Amantadine, and Ribavirin Displays Synergistic Activity against Multiple Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza virus plaque assay [protocols.io]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. PDSP - GABA [kidbdev.med.unc.edu]
- 21. benchchem.com [benchchem.com]
- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis and validation of 3-(1-Adamantyl)propanoic acid structure
A Comparative Guide to the Spectroscopic Analysis and Validation of 3-(1-Adamantyl)propanoic Acid
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is a cornerstone of chemical research and development. Adamantane derivatives are of particular interest due to their rigid, lipophilic cage structure, which can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides an objective comparison of the expected spectroscopic data for this compound against its core structural components—adamantane and propanoic acid—supported by established experimental data for these comparator molecules.
This document focuses on three primary spectroscopic techniques for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in clearly structured tables and providing detailed experimental protocols, this guide serves as a practical resource for the confirmation of the synthesis and purity of this compound.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for adamantane and propanoic acid. These values provide a baseline for interpreting the spectra of this compound, allowing for a direct comparison of how the combination of these two moieties influences the overall spectroscopic signature.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Technique | Chemical Shift δ (ppm) |
| Adamantane | ¹H NMR (CDCl₃) | 1.87 (s, 12H, CH₂) and 1.75 (s, 4H, CH)[1] |
| ¹³C NMR (CDCl₃) | 37.78 (CH₂) and 28.46 (CH)[1] | |
| Propanoic Acid | ¹H NMR (CDCl₃) | ~11-12 (s, 1H, -COOH), 2.36 (q, 2H, -CH₂-), 1.17 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~180 (-COOH), ~28 (-CH₂-), ~9 (-CH₃)[2] | |
| This compound | ¹H NMR (Predicted) | ~10-12 (s, 1H, -COOH), ~2.3 (t, 2H, -CH₂-COOH), ~1.5-2.0 (m, 17H, Adamantyl CH, CH₂ & -CH₂-CH₂-COOH) |
| (Expected) | ¹³C NMR (Predicted) | ~179 (-COOH), ~40 (Adamantyl C), ~37 (Adamantyl CH₂), ~28 (Adamantyl CH), ~35 (-CH₂-COOH), ~30 (-CH₂-CH₂-COOH) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Adamantane | C-H (stretch) | ~2900-2850 |
| C-H (bend) | ~1450 and ~1345 | |
| Propanoic Acid | O-H (stretch, carboxylic acid) | 3300-2500 (broad)[3] |
| C=O (stretch, carboxylic acid) | 1725-1700[3] | |
| C-O (stretch) | 1320-1210 | |
| This compound | O-H (stretch, carboxylic acid) | ~3300-2500 (broad) |
| (Expected) | C=O (stretch, carboxylic acid) | ~1710 |
| C-H (stretch, adamantyl) | ~2900-2850 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Technique | Key m/z values |
| Adamantane | EI-MS | 136 (M⁺), 135 (base peak), 93, 79, 67[4] |
| Propanoic Acid | EI-MS | 74 (M⁺), 45, 29, 28 (base peak)[5] |
| This compound | ESI-MS | 208.1463 (M⁺), 209.1536 ([M+H]⁺), 231.1356 ([M+Na]⁺), 207.1391 ([M-H]⁻)[6] |
| (Predicted) | EI-MS (Fragments) | 135 (Adamantyl cation) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to the appropriate nucleus (¹H or ¹³C).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure. Compare the chemical shifts in the ¹³C NMR spectrum to known values.[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl).
-
-
Instrument Setup: Place the sample in the IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-H). The broad band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretch in a carboxylic acid due to hydrogen bonding.[3][8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electrospray ionization (ESI) is common for polar molecules like carboxylic acids, while Electron Impact (EI) can provide valuable fragmentation information.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺ or adducts like [M+H]⁺) to determine the molecular weight.[6] Analyze the fragmentation pattern to gain further structural information. The adamantyl cation at m/z 135 is a very stable and common fragment for adamantane derivatives.[1]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.
Caption: Workflow for the spectroscopic validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. PubChemLite - this compound (C13H20O2) [pubchemlite.lcsb.uni.lu]
- 7. lms-dev.api.berkeley.edu [lms-dev.api.berkeley.edu]
- 8. jcsp.org.pk [jcsp.org.pk]
A Comparative Guide to Purity Assessment of Synthesized 3-(1-Adamantyl)propanoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, with its rigid and lipophilic cage structure, is a valuable building block in medicinal chemistry and materials science. 3-(1-Adamantyl)propanoic acid is a key intermediate in the synthesis of various biologically active molecules. Ensuring the purity of this synthesized intermediate is critical for the reliability of downstream applications and for meeting regulatory standards in drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the molecule's nonpolar adamantane cage and the presence of a polar carboxylic acid group.
Objective: To quantify the purity of synthesized this compound and to detect and quantify any process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Synthesized this compound sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A gradient is often employed to ensure the elution of both polar and nonpolar impurities. A typical gradient might start at 50% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the carboxyl group absorption)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the synthesized this compound at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques to provide a more complete picture of the sample's composition. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are excellent complementary methods.
| Technique | Principle | Advantages for this compound | Disadvantages | Typical Limit of Detection (LOD) |
| HPLC-UV | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Robust and reproducible for routine purity checks. Good for quantifying known and non-volatile impurities. | Requires a chromophore for sensitive detection. The carboxylic acid group provides weak UV absorbance. May not detect all impurities if they co-elute or lack a chromophore. | ~0.01 - 0.1% |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer. | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for impurity identification. | Requires derivatization of the carboxylic acid to increase volatility (e.g., esterification), which adds a step and potential for error. Not suitable for non-volatile impurities. | ~0.001 - 0.01% |
| qNMR | The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Provides an absolute purity value without the need for a reference standard of the analyte. Gives structural information about the main component and impurities. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a suitable internal standard. | ~0.1 - 1% |
Potential Impurities in the Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 1-adamantaneacetic acid with a suitable one-carbon homologating agent or a multi-step synthesis starting from 1-adamantanol. Potential process-related impurities could include:
-
Starting materials: Unreacted 1-adamantane precursors (e.g., 1-adamantanol, 1-bromoadamantane).
-
By-products: Isomeric adamantane derivatives or products from side reactions.
-
Reagents: Residual reagents used in the synthesis.
-
Solvents: Residual solvents from the reaction and purification steps.
The proposed HPLC method is designed to separate these potential impurities from the main product peak based on their differing polarities.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Logical workflow for the purity assessment of a synthesized compound.
Conclusion
The purity assessment of synthesized this compound is crucial for its intended applications. While HPLC provides a robust and reliable method for routine purity checks and quantification of non-volatile impurities, a multi-faceted approach is recommended for comprehensive characterization. The integration of orthogonal techniques such as GC-MS for volatile impurities and qNMR for absolute purity determination provides a high degree of confidence in the quality of the synthesized material. This comprehensive approach ensures that researchers, scientists, and drug development professionals can proceed with their work using a well-characterized and high-purity compound.
Comparative study of different synthetic routes to 3-(1-Adamantyl)propanoic acid
For researchers, scientists, and professionals in drug development, the synthesis of adamantane-containing compounds is of significant interest due to their unique lipophilic properties and rigid structures, which are often exploited in medicinal chemistry. This guide provides a comparative analysis of three potential synthetic routes to 3-(1-Adamantyl)propanoic acid, a valuable building block. The routes discussed are the Malonic Ester Synthesis, the Arndt-Eistert Homologation, and the Reformatsky Reaction. Each method is evaluated based on its procedural complexity, potential yield, and the nature of its starting materials and reagents.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on several factors, including the availability of starting materials, scalability, and tolerance for hazardous reagents. The following table summarizes the key aspects of the three proposed synthetic pathways.
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Arndt-Eistert Homologation | Route 3: Reformatsky Reaction |
| Starting Materials | 1-Bromoadamantane, Diethyl malonate | 1-Adamantaneacetic acid | 1-Adamantanecarboxaldehyde, Ethyl bromoacetate |
| Key Intermediates | Diethyl (1-adamantyl)malonate | 1-(1-Adamantyl)-2-diazoethanone | Ethyl 3-(1-adamantyl)-3-hydroxypropanoate |
| Overall Yield (Estimated) | Moderate to Good (60-75%) | Good (70-80%) | Moderate to Good (65-75%)* |
| Number of Steps | 3 | 3 | 2 |
| Key Reagents | Sodium ethoxide, NaOH/H₂O, HCl | Oxalyl chloride, Diazomethane, Silver oxide | Zinc dust, HCl/H₂O |
| Purity (Typical) | Good, requires purification | Good, requires careful handling | Good, requires purification |
| Advantages | Utilizes readily available starting materials; avoids highly toxic reagents. | Potentially high-yielding and a direct homologation. | A direct route from the aldehyde; avoids diazomethane. |
| Disadvantages | Steric hindrance from the adamantyl group may lower yield. | Involves the use of highly toxic and explosive diazomethane. | The organozinc intermediate can be sensitive to reaction conditions. |
*Note: The estimated yields are based on general principles of these reactions and may vary depending on specific experimental conditions, particularly due to the steric bulk of the adamantyl group.
Experimental Workflow
The logical flow for selecting a synthetic route for this compound involves evaluating each potential pathway based on its starting materials, reaction steps, and overall efficiency.
Experimental Protocols
Route 1: Malonic Ester Synthesis
This classical approach involves the alkylation of diethyl malonate with a suitable adamantyl electrophile, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl (1-adamantyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.
-
Add a solution of 1-bromoadamantane (1.0 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux for 12-18 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (1-adamantyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl (1-adamantyl)malonate, add a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Route 2: Arndt-Eistert Homologation
This method provides a direct one-carbon chain extension of 1-adamantaneacetic acid.
Step 1: Synthesis of 1-Adamantaneacetyl Chloride
-
In a flask equipped with a reflux condenser and a gas outlet, suspend 1-adamantaneacetic acid (1.0 eq) in thionyl chloride (2.0 eq).
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1-adamantaneacetyl chloride.
Step 2: Formation of the Diazoketone
-
Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed in a specialized hood with appropriate safety precautions.
-
Dissolve the crude 1-adamantaneacetyl chloride in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) with gentle stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
Step 3: Wolff Rearrangement and Hydrolysis
-
To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water.
-
Heat the mixture to 50-60°C with vigorous stirring for 2-3 hours.
-
Filter the reaction mixture to remove the silver catalyst.
-
Separate the aqueous layer and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration and recrystallize to obtain pure this compound.
Route 3: Reformatsky Reaction
This route utilizes an organozinc intermediate to couple 1-adamantanecarboxaldehyde with an α-halo ester.
Step 1: In situ Formation of the Reformatsky Reagent and Reaction with Aldehyde
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer, place activated zinc dust (1.5 eq).
-
Add a solution of 1-adamantanecarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous toluene.
-
Gently heat the mixture to initiate the reaction. Once initiated, the reaction is typically exothermic.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by the slow addition of dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis of the β-Hydroxy Ester
-
Dissolve the crude ethyl 3-(1-adamantyl)-3-hydroxypropanoate in a mixture of ethanol and water containing sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Note that in this route, a dehydration of the intermediate β-hydroxy acid might occur.
Conclusion
The synthesis of this compound can be approached through several classical organic reactions. The Malonic Ester Synthesis offers a reliable, albeit potentially lower-yielding due to steric hindrance, pathway that avoids highly toxic reagents. The Arndt-Eistert Homologation presents a more direct route with potentially good yields, but its use is significantly hampered by the hazardous nature of diazomethane. The Reformatsky Reaction provides a viable alternative, though the sensitivity of the organozinc intermediate requires careful control of reaction conditions. The ultimate choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the acceptable level of risk. Further optimization of these general protocols would be necessary to achieve high yields and purity for this specific target molecule.
Evaluating the Impact of the Propanoic Acid Linker on Adamantane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adamantane derivatives featuring a propanoic acid linker against derivatives with alternative linkers or no linker at all. The inclusion of the bulky, lipophilic adamantane cage is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of therapeutic agents. This guide delves into the specific contribution of the propanoic acid linker to the biological activity of these compounds, supported by experimental data and detailed protocols.
The rigid, three-dimensional structure of adamantane imparts favorable pharmacokinetic properties to drug candidates, including increased lipophilicity and metabolic stability. The nature of the linker connecting the adamantane moiety to a pharmacophore can significantly influence the overall efficacy and target engagement of the molecule. This guide focuses on evaluating the role of the propanoic acid linker in this context.
Comparative Analysis of Linker Effects on Biological Activity
The length and composition of the linker between the adamantane core and other functional groups can critically affect the biological activity of the resulting derivative. While direct comparative studies focusing solely on the propanoic acid linker are not abundant, existing research on structure-activity relationships (SAR) provides valuable insights.
For instance, studies on adamantyl ureas and diureas as soluble epoxide hydrolase (sEH) inhibitors have systematically explored the impact of spacers between the adamantane group and the urea functionality. This research, while not involving a carboxylic acid linker, highlights the principle that linker modifications can significantly alter inhibitory potency.[1][2]
Soluble Epoxide Hydrolase (sEH) Inhibition
A systematic study on adamantyl ureas investigated the effect of introducing methylene groups as spacers between the adamantane moiety and the urea group on sEH inhibition. The findings indicate that the presence and length of a linker can modulate the inhibitory activity against sEH from different species (human, rat, and mouse).
| Compound ID | Linker | Human sEH IC50 (nM) | Rat sEH IC50 (nM) | Mouse sEH IC50 (nM) |
| 10c | Direct linkage | 3.4 | 6.0 | 21.4 |
| 11c | Methylene linker | 4.5 | 7.2 | 15.1 |
| 12c | Ethylene linker | 6.8 | 10.5 | 12.3 |
Data adapted from a study on adamantyl ureas as sEH inhibitors, demonstrating the effect of linker length on inhibitory potency.[1]
While this data does not directly assess a propanoic acid linker, it establishes a clear precedent that modifying the linker length can fine-tune the inhibitory activity of adamantane derivatives. A propanoic acid linker, with its three-carbon chain, would extend the distance between the adamantane core and the pharmacophore even further than the ethylene linker shown above, potentially leading to different binding interactions and inhibitory profiles.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cell viability.[3]
Materials:
-
Human tumor cell lines (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[4]
-
Adamantane derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the adamantane derivatives in the cell culture medium. Replace the existing medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Enzyme Inhibition Assay: Soluble Epoxide Hydrolase (sEH)
This protocol outlines a general procedure for assessing the inhibitory activity of adamantane derivatives against sEH.
Materials:
-
Recombinant human sEH
-
Assay buffer
-
Adamantane derivatives (inhibitors)
-
Substrate (e.g., a fluorescent substrate)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH to the desired concentration in the assay buffer.
-
Compound Addition: Dispense the adamantane derivatives into the wells of the 384-well plate. Include appropriate positive and negative controls.
-
Pre-incubation: Add the diluted enzyme solution to the wells and pre-incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathway Modulation
Adamantane derivatives have been shown to modulate various signaling pathways, contributing to their therapeutic effects. The presence and nature of a linker, such as a propanoic acid group, can influence how these molecules interact with components of these pathways.
Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway
Certain adamantane-linked isothiourea derivatives have been demonstrated to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[4] This pathway is crucial in inflammation and cancer progression.
Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane derivatives.
The propanoic acid linker could potentially position the adamantane core to interact more effectively with upstream components of this pathway, such as TLR4, thereby enhancing the inhibitory effect on downstream signaling and pro-inflammatory gene expression.
Conclusion
The propanoic acid linker represents a key structural element in the design of adamantane derivatives with tailored pharmacological profiles. While direct comparative data remains an area for further research, the available evidence strongly suggests that the length and nature of the linker are critical determinants of biological activity. By providing a flexible yet defined spacer, the propanoic acid linker can optimize the orientation of the adamantane moiety for enhanced target binding and improved therapeutic efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of these promising therapeutic agents.
References
- 1. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Cross-Reactivity Profile of 3-(1-Adamantyl)propanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in the early stages of drug discovery. This guide provides a comparative analysis of 3-(1-Adamantyl)propanoic acid and its structural analogs, offering insights into their potential off-target effects through available biological assay data. The unique lipophilic and rigid structure of the adamantane cage makes its derivatives promising candidates for various therapeutic targets, but also necessitates a thorough evaluation of their interaction with a range of biological molecules.
This publication summarizes the available quantitative data on the biological activities of this compound and related adamantane alkanoic acids. By presenting this information in a comparative format, this guide aims to facilitate a deeper understanding of the structure-activity relationships that govern the selectivity of this class of compounds.
Comparative Analysis of Biological Activity
To objectively assess the potential for cross-reactivity, the biological activities of this compound and its analogs are compared across different assays. The data, presented in the tables below, is compiled from various in vitro studies.
Enzyme Inhibitory Activity
A study on adamantane carboxylic acid derivatives as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, provides valuable insights into the potency of these compounds.
| Compound | Target | Assay | IC50 (nM)[1] |
| This compound Analogue (43c) | Human DGAT1 | Biochemical Assay | 5 |
| Adamantane-1-carboxylic acid Analogue (43a) | Human DGAT1 | Biochemical Assay | 18 |
| Adamantaneacetic acid Analogue (43b) | Human DGAT1 | Biochemical Assay | 11 |
Note: The specific structures of analogues 43a, 43b, and 43c beyond the adamantane alkanoic acid core are detailed in the source publication.
Antimicrobial Activity
The antimicrobial potential of adamantane derivatives has been explored against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) for a hydrazide derivative of adamantane-1-carboxylic acid.
| Compound | Microorganism | Assay | MIC (µg/mL)[2] |
| Hydrazide of 1-Adamantanecarboxylic acid (19) | Staphylococcus aureus ATCC 25923 | Broth Microdilution | 125-500 |
| Staphylococcus epidermidis ATCC 12228 | Broth Microdilution | 62.5 | |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 250-500 | |
| Escherichia coli ATCC 25922 | Broth Microdilution | 500 | |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 1000 | |
| Candida albicans ATCC 10231 | Broth Microdilution | 500 |
Antiviral Activity
While specific data for this compound in antiviral assays is limited, comparative data for other adamantane derivatives against Influenza A virus highlights the importance of the substituent on the adamantane cage.
| Compound/Analogue | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM)[3] |
| Amantadine | A/H3N2 | Plaque Reduction | MDCK | ~1.0-5.0 |
| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5-2.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of adamantane derivatives.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the DGAT1 enzyme, which catalyzes the final step in triglyceride synthesis.
Materials:
-
Human DGAT1 enzyme
-
[³H]-labeled acyl-CoA
-
sn-1,2-diacylglycerol
-
Assay buffer
-
Test compounds (this compound analogs)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the human DGAT1 enzyme, sn-1,2-diacylglycerol, and assay buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the reaction by adding [³H]-labeled acyl-CoA.
-
Incubate the mixture at a specified temperature for a set period.
-
Stop the reaction and extract the radiolabeled triglycerides.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (adamantane derivatives)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (IC50).[4]
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)
-
Virus stock of known titer
-
Test compounds (adamantane derivatives)
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques.
-
After a viral adsorption period, remove the inoculum.
-
Overlay the cells with a semi-solid medium containing serial dilutions of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
References
Benchmarking the performance of 3-(1-Adamantyl)propanoic acid-derived materials
A Comparative Guide for Researchers and Drug Development Professionals
The incorporation of the adamantane moiety into biomaterials is a promising strategy in drug delivery, primarily owing to its unique structural and physicochemical properties. The rigid, bulky, and lipophilic nature of the adamantane cage can significantly enhance the performance of drug carrier systems. This guide provides an objective comparison of adamantane-derived materials with other alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
While specific performance data for materials derived directly from 3-(1-Adamantyl)propanoic acid is limited in the reviewed literature, a comprehensive analysis of a closely related adamantane-cored, four-arm star-shaped polymer provides valuable insights into the potential advantages of incorporating an adamantane core in drug delivery systems.
Performance Comparison: Adamantane-Cored Star Polymer vs. Linear Analogue
A study on a four-arm star-shaped polymer with an adamantane core, adamantane-[poly(lactic-co-glycolic acid)-b-poly(N,N'-diethylaminoethyl methacrylate) poly(ethylene glycol) monomethyl ether]4 (S-PLGA-D-P), offers a direct comparison with its linear counterpart (L-PLGA-D-P).[1] This comparison highlights the impact of the adamantane core and the star-shaped architecture on key performance indicators for drug delivery.
Table 1: Physicochemical and Drug Delivery Performance of Adamantane-Cored Star Polymer vs. Linear Polymer [1]
| Parameter | Adamantane-Cored Star Polymer (S-PLGA-D-P) | Linear Polymer (L-PLGA-D-P) |
| Critical Micelle Concentration (CMC) | 0.0034 mg/mL | 0.0070 mg/mL |
| Drug Loading Capacity (Doxorubicin) | 21.6% | 22.9% |
| Particle Size Decrease (after 7 days) | 3.5% | 9.6% |
| Drug Release at pH 7.4 (80 hours) | ~18.5% | ~19.0% |
| Drug Release at pH 5.0 (80 hours) | ~77.6% | ~78.8% |
The lower Critical Micelle Concentration (CMC) of the adamantane-cored star polymer indicates its higher stability in solution compared to the linear version.[1] Furthermore, the significantly lower decrease in particle size after seven days suggests enhanced stability of the micellar structure, a crucial factor for in vivo applications.[1] While the drug loading capacity and pH-responsive drug release profiles are comparable between the two architectures, the superior stability of the adamantane-cored star polymer makes it a more promising candidate for controlled drug delivery.
The Role of Adamantane in Enhancing Material Performance
The adamantane moiety is frequently incorporated into drug molecules and delivery systems to improve their therapeutic potential.[2] Its key contributions include:
-
Increased Lipophilicity: The introduction of an adamantane group almost invariably leads to a significant increase in a molecule's lipophilicity.[3] This property is critical for enhancing a drug's ability to cross biological membranes.[3]
-
Enhanced Metabolic Stability: The bulky adamantane cage can sterically shield susceptible parts of a molecule from enzymatic degradation, thereby improving its metabolic stability.[3]
-
Improved Pharmacokinetics: By enhancing stability and lipophilicity, the adamantane moiety can lead to improved pharmacokinetic profiles of drugs.[4]
-
Scaffold for Drug Delivery Systems: The rigid structure of adamantane provides an ideal scaffold for the construction of various drug delivery systems, including dendrimers, liposomes, and polymers.[2][4] Adamantane-based polymers can be designed to have controllable mechanical, physicochemical, and biological properties.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the characterization of adamantane-derived drug delivery systems.
Determination of Critical Micelle Concentration (CMC)
The CMC is a measure of the stability of micelles in a solution. It is typically determined using a fluorescence probe method with pyrene.
-
Preparation of Pyrene Stock Solution: A stock solution of pyrene in acetone is prepared.
-
Sample Preparation: A series of polymer solutions with varying concentrations are prepared in deionized water.
-
Pyrene Encapsulation: A small aliquot of the pyrene stock solution is added to each polymer solution. The acetone is then allowed to evaporate.
-
Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded with an excitation wavelength of 337 nm.
-
Data Analysis: The ratio of the fluorescence intensity at 373 nm to that at 384 nm (I373/I384) is plotted against the logarithm of the polymer concentration. The CMC is determined from the inflection point of this plot.
Drug Loading and In Vitro Release Study
This protocol outlines the procedure for loading a model drug, such as doxorubicin (DOX), into polymeric micelles and evaluating its release profile.
-
Drug Loading: The polymer and DOX are dissolved in a suitable organic solvent (e.g., DMF). The solution is then added dropwise to deionized water under stirring. The organic solvent is removed by dialysis against deionized water. The resulting solution is centrifuged and lyophilized to obtain the DOX-loaded micelles.
-
Determination of Drug Loading Capacity (DLC): The amount of encapsulated DOX is determined by dissolving a known amount of the lyophilized micelles in a suitable solvent and measuring the absorbance using a UV-Vis spectrophotometer at the characteristic wavelength of the drug. The DLC is calculated as: DLC (%) = (weight of loaded drug / weight of drug-loaded micelles) x 100%
-
In Vitro Drug Release: The DOX-loaded micelles are dispersed in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.0) and placed in a dialysis bag. The dialysis bag is then immersed in the corresponding buffer solution and incubated at 37°C with gentle shaking. At predetermined time intervals, samples of the release medium are withdrawn and the concentration of released DOX is measured by UV-Vis spectrophotometry.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Experimental workflow for the synthesis and evaluation of adamantane-cored polymeric micelles.
Caption: Key advantages conferred by the adamantane moiety in drug delivery applications.
References
Validating the Mechanism of Action of 3-(1-Adamantyl)propanoic Acid Derivatives: A Comparative Guide to Soluble Epoxide Hydrolase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-(1-adamantyl)propanoic acid derivatives and their primary mechanism of action—inhibition of soluble epoxide hydrolase (sEH). The guide includes supporting experimental data for adamantane-containing compounds and their alternatives, detailed experimental protocols, and visualizations of the key signaling pathways.
The adamantane moiety, a bulky, lipophilic cage-like hydrocarbon, is a prominent pharmacophore in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the development of drugs with a wide range of biological activities. Derivatives of this compound are a class of compounds that have garnered interest for their potential therapeutic applications. The primary mechanism of action for many bioactive adamantane derivatives, particularly those incorporating urea or amide functionalities, is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[1][2]
The Role of Soluble Epoxide Hydrolase in Inflammatory and Cardiovascular Signaling
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs).[3][4] EETs are lipid signaling molecules that possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[5][6] By inhibiting sEH, the levels of endogenous EETs are increased, thereby amplifying their protective and therapeutic effects. This makes sEH a compelling therapeutic target for a variety of diseases, including hypertension, cardiovascular diseases, inflammatory disorders, and pain.[2][6]
Adamantane Derivatives as Potent sEH Inhibitors
The adamantyl group serves as a hydrophobic anchor that can effectively occupy a lipophilic pocket within the active site of the sEH enzyme. The propanoic acid moiety, while less commonly studied in conjunction with the adamantane core for sEH inhibition compared to urea-based derivatives, may contribute to the overall physicochemical properties of the molecule and influence its pharmacokinetic profile.
Below is a comparison of the in vitro potency of various adamantane-containing sEH inhibitors against the human enzyme.
| Compound | Chemical Class | IC50 (nM) vs. human sEH | Reference |
| Adamantane-Urea Derivatives | |||
| 1-(1-acetylpiperidin-4-yl)-3-adamantanylurea (APAU/AR9281) | Adamantane-Urea | ~6 | [5] |
| trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | Adamantane-Urea | 1-2 | [7] |
| 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) | Adamantane-Urea | 100 | [8] |
| Non-Adamantane sEH Inhibitors (for comparison) | |||
| 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | Phenyl-Urea | 3.7 | [9] |
| sEH inhibitor-16 | Not specified | 2 | [9] |
| AS-2586114 | Not specified | 0.4 | [10] |
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency of sEH inhibitors using a fluorogenic substrate.
Principle: The assay utilizes a substrate like (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is non-fluorescent. Upon hydrolysis by sEH, it releases a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is proportional to sEH activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[4][11]
Materials:
-
Recombinant human sEH
-
PHOME substrate
-
Assay buffer (e.g., BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound derivatives)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a solution of recombinant human sEH to each well of the 96-well plate.
-
Add the different concentrations of the test compounds to the respective wells. Include wells with enzyme and vehicle (e.g., DMSO) as a positive control (100% activity) and wells with buffer only as a background control.
-
Pre-incubate the plate for 5 minutes at 30°C.
-
Initiate the reaction by adding the PHOME substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time (kinetic read) or read the fluorescence at a fixed endpoint (e.g., 30 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
Quantification of EETs and DHETs in Biological Samples by LC-MS/MS
This protocol outlines the general steps for measuring the levels of EETs and their metabolites (DHETs) in biological matrices, which is a key method for confirming the in vivo activity of sEH inhibitors.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids. After extraction from the biological sample, the analytes are separated by liquid chromatography and then detected and quantified by mass spectrometry.
Materials:
-
Biological samples (e.g., plasma, tissue homogenates)
-
Internal standards (deuterated EETs and DHETs)
-
Organic solvents for extraction (e.g., acetonitrile, hexane)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Spike the biological samples with a known amount of the internal standards.
-
Perform lipid extraction using a method such as liquid-liquid extraction or solid-phase extraction.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different EET and DHET regioisomers using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and acetonitrile with formic acid).[3]
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.[9]
-
Calculate the concentration of each analyte by comparing its peak area to that of the corresponding internal standard.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(1-Adamantyl)propanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the proper disposal of 3-(1-Adamantyl)propanoic acid, ensuring compliance and minimizing environmental impact.
Chemical and Physical Properties
A comprehensive understanding of a substance's properties is critical for safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C13H20O2[1] |
| Molecular Weight | 208.30 g/mol [2] |
| Melting Point | 147-149°C[1] |
| Boiling Point | 333.9°C at 760 mmHg[1] |
| Flash Point | 168.3°C[1] |
| Density | 1.138 g/cm³[1] |
| Vapor Pressure | 2.54E-05 mmHg at 25°C[1] |
| Storage Class | 11 (Combustible Solids)[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard symbols for this compound are not consistently listed, it may cause eye, skin, and respiratory tract irritation.[1] Ingestion may also cause irritation of the digestive tract.[1] Therefore, adherence to standard laboratory safety protocols is imperative.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn.
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or where dust may become airborne, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations.[1] The following protocol provides a general framework for its safe disposal.
1. Waste Collection:
- Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.
- Ensure the container is kept closed when not in use.
2. Spill Management:
- In the event of a spill, avoid generating dust.
- Vacuum or sweep up the material.[1]
- Place the collected material into a suitable, labeled container for disposal.[1]
3. Final Disposal:
- Dispose of the chemical waste through an approved waste disposal plant or licensed contractor.
- Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-(1-Adamantyl)propanoic Acid
For immediate reference, this guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for 3-(1-Adamantyl)propanoic acid (CAS No. 16269-16-2). This information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and First Aid
This compound is a solid substance that may cause skin and eye irritation.[1] It may also be harmful if inhaled or ingested.[1] In the event of exposure, immediate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and shoes.[1] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed individual to an area with fresh air. If breathing becomes difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, wash out the mouth with water.[1] Do not induce vomiting. If the person is conscious and alert, give two glasses of water to drink. Seek immediate medical attention.
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]
-
Avoid direct contact with the skin and eyes by wearing appropriate personal protective equipment.[1]
-
Do not breathe in dust, vapor, mist, or gas.[1]
-
Wash hands thoroughly after handling the substance.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed when not in use.[1]
-
Store away from incompatible materials such as oxidizing agents and bases.[1]
-
This compound is a combustible solid.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must be worn to prevent eye contact. |
| Face Shield | Recommended in addition to goggles when there is a splash hazard. | |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling chemicals in a laboratory setting. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect personal clothing. |
| Chemical-resistant apron | Recommended for larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Use if ventilation is inadequate or if irritation is experienced. Follow OSHA respirator regulations.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not dispose of it down the drain or with regular household waste.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.
-
For small spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled disposal container.[1]
-
Clean the spill area with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing this compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required personal protective equipment (lab coat, gloves, and safety goggles).
-
Gather all necessary equipment: a weigh boat, spatula, analytical balance, beaker, stir bar, and the appropriate solvent.
-
-
Weighing the Compound:
-
Place the weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its container to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Preparing the Solution:
-
Place the beaker containing the appropriate volume of solvent on a stir plate within the fume hood.
-
Add the stir bar to the beaker and start gentle stirring.
-
Carefully add the weighed this compound to the solvent.
-
Cover the beaker (e.g., with a watch glass) to prevent solvent evaporation.
-
Continue stirring until the solid is completely dissolved.
-
-
Cleanup:
-
Properly dispose of the weigh boat and any other contaminated disposable materials in the designated chemical waste container.
-
Clean the spatula and any non-disposable equipment.
-
Wipe down the work area in the fume hood.
-
Remove and properly store or dispose of your PPE.
-
Wash your hands thoroughly.
-
Workflow for Handling and Disposal of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
